4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-benzyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXPJGHKISKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354240 | |
| Record name | 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13373-10-9 | |
| Record name | 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry. The document details the synthetic pathway, experimental protocols, and analytical characterization of this triazole derivative.
Synthesis
The synthesis of this compound is typically achieved through a multi-step process commencing from phenylacetic acid hydrazide. The general synthetic route involves the formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.
A common synthetic approach involves the conversion of phenylacetic acid hydrazide into a 1,4-substituted thiosemicarbazide, which is then cyclized to form the desired this compound[1].
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of this compound[1][2]
-
Preparation of Potassium Dithiocarbazinate Salt: Phenylacetic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution to yield the corresponding potassium dithiocarbazinate salt.
-
Cyclization Reaction: The obtained potassium salt is then refluxed with hydrazine hydrate in water. The reaction progress is monitored for the evolution of hydrogen sulfide gas.
-
Isolation and Purification: Upon completion of the reaction, the mixture is cooled and acidified with hydrochloric acid to precipitate the crude product. The resulting white solid is filtered, washed with cold water, and recrystallized from ethanol to afford pure this compound.
Characterization Data
The structure and purity of the synthesized this compound are confirmed through various analytical techniques.
Physicochemical and Spectroscopic Data
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀N₄S | [1] |
| Molecular Weight | 206 g/mol | [1] |
| Melting Point | 207-209 °C | [1] |
| Yield | 53% | [1] |
| Appearance | White powder | [2] |
Spectroscopic Data
| Technique | Key Peaks/Shifts | Reference |
| IR (cm⁻¹) | 3337 (N-H), 2350 (SH), 1620 (C=N) | [1] |
| ¹H-NMR (δ ppm) | 5.01 (s, 2H, NH₂), 5.41 (s, 2H, CH₂), 6.72-7.02 (m, 5H, Ar-H), 13.01 (s, 1H, SH) | [1] |
| ¹³C-NMR (δ ppm) | 35.41, 111.89, 113.98, 125.71, 127.91, 128.31, 139.90, 141.54, 142.83, 145.20, 156.54 | [1] |
Elemental Analysis
| Element | Calculated (%) | Found (%) | Reference |
| C | 52.41 | 52.49 | [1] |
| H | 4.89 | 4.87 | [1] |
| N | 27.16 | 27.25 | [1] |
| S | 15.54 | 15.59 | [1] |
Characterization Workflow
The logical flow for the characterization of the synthesized compound is outlined below.
Caption: Logical workflow for the characterization of the title compound.
Biological Significance
Derivatives of 4-amino-1,2,4-triazole-3-thiol are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties[3][4]. The presence of the amino and thiol groups makes them versatile intermediates for the synthesis of further derivatives with potentially enhanced pharmacological profiles. The benzyl substituent in the target molecule may also contribute to its biological activity. Further research into the biological evaluation of this compound and its derivatives is a promising area for drug discovery and development.
References
Crystal Structure Analysis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of the promising heterocyclic compound, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available at the time of this writing, this document compiles its known spectroscopic data and outlines a detailed, representative experimental protocol for its crystal structure determination based on established methodologies for closely related analogs. The structural insights gained from such analyses are crucial for understanding its chemical reactivity, and potential as a scaffold in drug design, given the well-documented broad-spectrum biological activities of 1,2,4-triazole derivatives, including antibacterial, antifungal, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound has been successfully reported, with its identity confirmed through various spectroscopic techniques and elemental analysis.
Synthetic Pathway
The synthesis of the title compound is typically achieved through a multi-step process, as depicted in the workflow below.
Spectroscopic and Physical Data
The characterization of this compound has been reported with the following data[1]:
| Property | Value |
| Melting Point | 207-209 °C |
| Molecular Formula | C₉H₁₀N₄S |
| Calculated Elemental Analysis | C, 52.41%; H, 4.89%; N, 27.16%; S, 15.54% |
| Found Elemental Analysis | C, 52.49%; H, 4.87%; N, 27.25%; S, 15.59% |
Table 1: Physicochemical Properties
| Spectroscopic Data | Key Peaks/Signals |
| IR (cm⁻¹) | 3337 (N-H), 2350 (SH), 1620 (C=N) |
| ¹H-NMR (δ ppm) | 5.01 (s, 2H, NH₂), 5.41 (s, 2H, CH₂), 6.72-7.02 (m, 5H, Ar-H), 13.01 (s, 1H, SH) |
| ¹³C-NMR (δ ppm) | 35.41, 111.89, 113.98, 125.71, 127.91, 128.31, 139.90, 141.54, 142.83, 145.20, 156.54 |
Table 2: Spectroscopic Data
Experimental Protocol for Crystal Structure Analysis
The following section outlines a standard experimental protocol for the single-crystal X-ray diffraction analysis of a compound like this compound, based on methodologies reported for analogous structures.[2][3][4]
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as ethanol or a mixture of solvents like dimethylformamide and water.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
Structure Solution and Refinement
The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Representative Crystallographic Data of a Related Structure
To provide an example of the expected crystallographic parameters, the data for a similar compound, 4-Amino-3-(4′-chlorophenyl)-4-H-[5][6]-triazolo-5-thiol, is presented below.[2]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.365(2) |
| b (Å) | 9.321(3) |
| c (Å) | 13.593(3) |
| α (°) | 87.21(2) |
| β (°) | 82.53(2) |
| γ (°) | 71.93(2) |
| Volume (ų) | 993.4(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.515 |
| Final R indices [I>2σ(I)] | R1 = 0.0995, wR2 = 0.2697 |
Table 3: Example Crystallographic Data for an Analogous Compound
Conclusion and Future Perspectives
The synthesis and spectroscopic characterization of this compound are well-established. While its specific crystal structure remains to be determined, the methodologies for such an analysis are routine. A definitive crystal structure would provide invaluable information on its three-dimensional conformation, including bond lengths, bond angles, and intermolecular interactions. This data is critical for computational studies such as molecular docking with biological targets, which can accelerate the drug discovery and development process by elucidating its mechanism of action and enabling the rational design of more potent and selective derivatives. The deposition of such data in public databases like the Cambridge Crystallographic Data Centre (CCDC) is strongly encouraged to benefit the wider scientific community.
References
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol | C9H10N4S2 | CID 2546269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic and Synthetic Profile of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its ¹H NMR, ¹³C NMR, and IR spectral data, outlines the experimental protocols for its synthesis and characterization, and presents a visual workflow of its synthetic pathway.
Spectroscopic Data
The spectroscopic data for this compound are summarized below, providing key identification parameters for this compound.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 5.01 | Singlet | 2H | NH₂ |
| 5.41 | Singlet | 2H | CH₂ |
| 6.72-7.02 | Multiplet | 5H | Ar-H |
| 13.01 | Singlet | 1H | SH |
Solvent: Not specified in the available literature, but likely DMSO-d₆ or CDCl₃.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm |
| 35.41 |
| 111.89 |
| 113.98 |
| 125.71 |
| 127.91 |
| 128.31 |
| 139.90 |
| 141.54 |
| 142.83 |
| 145.20 |
| 156.54 |
Note: Specific carbon assignments were not provided in the source material.
IR Data
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3337 | N-H stretch |
| 2350 | S-H stretch |
| 1620 | C=N stretch |
| 1535, 1260, 1050, 950 | N-C=S, amide bands |
Experimental Protocols
The following sections detail the synthetic procedure and the methods for spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step process, beginning with phenylacetic acid hydrazide.[1]
-
Preparation of Phenylacetic Acid Hydrazide: This intermediate can be synthesized from the corresponding ester of phenylacetic acid and hydrazine hydrate.
-
Formation of 1-(phenylacetyl)thiosemicarbazide: The phenylacetic acid hydrazide is then reacted with an appropriate isothiocyanate to form the thiosemicarbazide intermediate.
-
Cyclization to this compound: The thiosemicarbazide is subsequently cyclized in the presence of a base or by heating with hydrazine hydrate to yield the final product.[1]
Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data, based on common laboratory practices for similar compounds.
-
¹H NMR and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Synthetic Workflow
The synthesis of this compound can be visualized as a three-step process.
Caption: Synthetic pathway for this compound.
Biological Context and Future Directions
Derivatives of 4-amino-1,2,4-triazole-3-thiol are known to exhibit a range of biological activities, including antimicrobial and antifungal properties.[2][3] The specific mechanism of action for the benzyl-substituted derivative presented here is a promising area for future research. Elucidating the signaling pathways and molecular targets of this compound could be pivotal for its development as a potential therapeutic agent. Further studies are required to establish a detailed understanding of its pharmacological profile.
References
An In-depth Technical Guide on 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. This heterocyclic compound is a subject of interest in medicinal chemistry due to the diverse pharmacological profiles associated with the 1,2,4-triazole scaffold. This document consolidates available data on its spectral characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential as an antimicrobial agent. The information is presented to support further research and development efforts in the fields of medicinal chemistry and drug discovery.
Core Physical and Chemical Properties
This compound is a white crystalline solid. It exists in tautomeric equilibrium with its thione form, 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The thiol form is generally favored in solution.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₀N₄S | [1] |
| Molecular Weight | 206.27 g/mol | [1] |
| Melting Point | 207-209 °C | [1] |
| Appearance | White crystalline solid | N/A |
| Solubility | Soluble in organic solvents like chloroform, ethanol, and acetone; insoluble in water. | [2] |
Spectral Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | |
| Infrared (IR) ν (cm⁻¹) | 3337 (N-H), 2350 (SH), 1620 (C=N), 1535, 1260, 1050, 950 (N-C=S amide bands)[1] |
| ¹H-NMR δ (ppm) | 5.01 (s, 2H, NH₂), 5.41 (s, 2H, CH₂), 6.72-7.02 (m, 5H, Ar-H), 13.01 (s, 1H, SH)[1] |
| ¹³C-NMR δ (ppm) | 35.41, 111.89, 113.98, 125.71, 127.91, 128.31, 139.90, 141.54, 142.83, 145.20, 156.54[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through the cyclization of a thiosemicarbazide derivative.[1]
Materials:
-
Phenylacetic acid hydrazide
-
Hydrazine hydrate
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Preparation of the Intermediate: Phenylacetic acid hydrazide is converted into the corresponding 1,4-substituted thiosemicarbazide.
-
Cyclization: The resulting thiosemicarbazide undergoes ring closure in the presence of hydrazine hydrate under reflux conditions.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.
A detailed, step-by-step protocol for a similar synthesis can be found in the work by Çankaya et al. (2012).[1]
Biological Activity and Potential Applications
The 1,2,4-triazole nucleus is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3][4]
While specific quantitative data on the antimicrobial activity of the parent this compound is limited in the reviewed literature, studies on its Schiff and Mannich base derivatives have demonstrated notable antibacterial activity against various strains, including S. aureus, B. subtilis, P. aeruginosa, and E. coli. This suggests that the core molecule serves as a valuable scaffold for the development of new antimicrobial agents.
Potential Mechanism of Action
The antimicrobial mechanism of action for many triazole derivatives involves the inhibition of essential microbial enzymes. For instance, in fungi, azole antifungals target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. A similar inhibitory action against key bacterial enzymes is a plausible mechanism for the observed antibacterial effects of this compound derivatives.
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound.
Postulated Antimicrobial Mechanism of Action
Caption: General postulated mechanism of antimicrobial action for triazole compounds.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the antimicrobial domain. This guide has summarized its key physicochemical properties and provided a foundational understanding of its synthesis and potential biological relevance. Further investigation into its specific molecular targets and structure-activity relationships is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Thione-Thiol Tautomerism in 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a cornerstone of organic chemistry with profound implications in drug design and development. For heterocyclic compounds, the specific tautomer present under physiological conditions can dictate its biological activity, metabolic stability, and pharmacokinetic profile. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Within this class, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols exhibit a fascinating thione-thiol tautomerism, existing as an equilibrium between a thione (C=S) and a thiol (S-H) form.
This guide focuses on 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, detailing the theoretical underpinnings of its tautomerism and providing practical methodologies for its investigation.
The Thione-Thiol Tautomeric Equilibrium
The thione-thiol tautomerism of this compound involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom. This results in two distinct tautomeric forms: the thione form (4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) and the thiol form (this compound).
Caption: Thione-thiol tautomeric equilibrium.
The position of this equilibrium is influenced by several factors, including:
-
Solvent Polarity: Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.
-
pH: The acidity or basicity of the medium can shift the equilibrium by favoring the protonation or deprotonation of specific sites.
-
Temperature: As with any chemical equilibrium, the tautomeric ratio is temperature-dependent.
-
Substituent Effects: The electronic properties of the substituents on the triazole ring can influence the relative stabilities of the tautomers.
Spectroscopic Evidence and Data
Spectroscopic techniques are invaluable for identifying and characterizing the predominant tautomeric form in different states.
Infrared (IR) Spectroscopy
IR spectroscopy can provide key insights into the thione-thiol equilibrium by identifying characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed in this compound[1] | Interpretation |
| S-H | Stretching | 2550-2600 | 2350 | Presence of the thiol form. |
| N-H | Stretching | 3100-3500 | 3337 | N-H stretching of the amino group and potentially the triazole ring in the thione form. |
| C=S | Stretching | 1050-1250 | 1050, 1260 | Suggests the presence of the thione form. |
| C=N | Stretching | 1600-1650 | 1620 | Characteristic of the triazole ring. |
The simultaneous observation of both S-H and C=S characteristic bands in the IR spectrum of this compound suggests the presence of both tautomers in the solid state or a strong predominance of one form with some contribution from the other.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to their electronic environment.
¹H-NMR Data for this compound (in DMSO-d₆)[1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| SH | 13.01 | singlet | 1H | Thiol proton |
| Ar-H | 6.72-7.02 | multiplet | 5H | Benzyl aromatic protons |
| CH₂ | 5.41 | singlet | 2H | Benzyl methylene protons |
| NH₂ | 5.01 | singlet | 2H | Amino protons |
The clear observation of a singlet at 13.01 ppm, integrating to one proton, is strong evidence for the predominance of the thiol tautomer in DMSO-d₆ solution.[1]
¹³C-NMR Data for this compound (in DMSO-d₆)[1]
| Carbon | Chemical Shift (δ, ppm) |
| C=S/C-SH | 156.54 |
| Triazole C5 | 145.20 |
| Aromatic & Triazole Carbons | 142.83, 141.54, 139.90, 128.31, 127.91, 125.71, 113.98, 111.89 |
| CH₂ | 35.41 |
The chemical shift of the C3 carbon at 156.54 ppm is in a region that can be influenced by both thione and thiol forms, and further comparative studies with locked derivatives would be needed for unambiguous assignment.[1]
Quantitative Analysis of Tautomeric Equilibrium: A Case Study
While specific quantitative data for this compound is lacking, a study on the closely related 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione provides a valuable framework for quantitative analysis using HPLC-MS.[2]
In this study, two tautomeric forms were detected and quantified. The results indicated that the thione form is the major component in the analyzed solvent system.[2]
Tautomeric Composition of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[2]
| Tautomer | Peak Area Ratio (%) | Effect of NaHCO₃ |
| Thione | 97.27 | Decreased to 94.5 |
| Thiol | 2.73 | Increased to 5.5 |
The addition of a weak base (NaHCO₃) shifted the equilibrium, increasing the proportion of the thiol form, as would be expected by facilitating deprotonation of the thione.[2]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the cyclization of a thiosemicarbazide derivative.[1]
Caption: Synthetic workflow for the target compound.
Protocol:
-
Preparation of Potassium Dithiocarbazinate: Phenylacetic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol.
-
Cyclization: The resulting potassium dithiocarbazinate is refluxed with hydrazine hydrate to yield this compound.[3] The product is then purified by recrystallization.
NMR Spectroscopy for Tautomeric Analysis
Caption: Workflow for NMR-based tautomer analysis.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire ¹H-NMR spectra on a high-field NMR spectrometer (≥400 MHz). Ensure a sufficient relaxation delay to allow for accurate integration.
-
Data Analysis: Identify the signals corresponding to unique protons of the thione and thiol tautomers (e.g., SH proton of the thiol form and a specific NH proton of the thione form).
-
Quantification: Carefully integrate the identified signals. The ratio of the integrals will correspond to the molar ratio of the tautomers. The equilibrium constant (K_T = [thiol]/[thione]) can then be calculated.
HPLC-MS for Tautomeric Separation and Quantification
Caption: HPLC-MS workflow for tautomer quantification.
Protocol:
-
Sample Preparation: Prepare solutions of the compound in the initial mobile phase composition.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector (e.g., at 254 nm) followed by a mass spectrometer.
-
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecular ions of both tautomers.
-
Data Analysis: Integrate the peak areas of the two separated tautomers in the chromatogram to determine their relative abundance.
Computational Chemistry
Caption: Computational workflow for tautomer analysis.
Protocol:
-
Structure Preparation: Build the 3D structures of both the thione and thiol tautomers.
-
Computational Method: Employ Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in various solvents using a continuum solvation model (e.g., PCM).
-
Frequency Analysis: Calculate vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Energy Calculation: Determine the electronic and Gibbs free energies of each tautomer.
-
Relative Stability: The difference in Gibbs free energy (ΔG) will indicate the relative stability of the two tautomers, allowing for the theoretical prediction of the equilibrium position. Computational studies on related 1,2,4-triazole-3-thiones suggest that the thione form is generally more stable in the gas phase.[4]
Conclusion
The thione-thiol tautomerism of this compound is a critical aspect of its chemical behavior, with significant implications for its application in drug development. Spectroscopic evidence, particularly from ¹H-NMR, indicates a preference for the thiol form in polar aprotic solvents like DMSO. However, the equilibrium is dynamic and can be influenced by the surrounding environment. While direct quantitative data for this specific molecule is sparse, methodologies for its determination are well-established. The detailed experimental and computational protocols provided in this guide offer a clear roadmap for researchers to undertake a thorough quantitative investigation of this tautomeric system. A comprehensive understanding of the factors governing this equilibrium will undoubtedly aid in the rational design of novel and effective 1,2,4-triazole-based therapeutic agents.
References
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review on substituted 1,2,4-triazole-3-thiol derivatives
An In-depth Technical Guide on Substituted 1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] These five-membered heterocyclic compounds, containing three nitrogen atoms, exhibit a unique structure that allows for strong binding affinity to biological receptors and enzymes.[3] When substituted with a thiol group at the 3-position, these derivatives, existing in a thione-thiol tautomerism, gain an expanded profile of biological activities, making them a subject of intense research.[3][4] This technical guide provides a comprehensive literature review on the synthesis, biological activities, and structure-activity relationships of substituted 1,2,4-triazole-3-thiol derivatives for researchers, scientists, and drug development professionals.
Synthesis of the 1,2,4-Triazole-3-thiol Scaffold
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is most commonly achieved through the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[5] This multi-step process typically begins with the reaction of carboxylic acid hydrazides with isothiocyanates or carbon disulfide.[6][7][8]
Key Synthetic Steps:
-
Hydrazide Formation: Carboxylic acids are often first converted to their corresponding esters, which then react with hydrazine hydrate to form acid hydrazides.[4][8]
-
Thiosemicarbazide Intermediate: The acid hydrazide is then treated with an appropriate isothiocyanate or with carbon disulfide in the presence of a base, followed by hydrazine hydrate, to yield a thiosemicarbazide or thiocarbohydrazide intermediate.[1][3][7]
-
Cyclization: The thiosemicarbazide intermediate undergoes cyclization in a basic medium (e.g., sodium hydroxide or potassium hydroxide) to form the 4H-1,2,4-triazole-3-thiol ring.[7][8][9] High yields, sometimes up to 96%, can be achieved with these methods.[3]
Further modifications are often made at the exocyclic sulfur atom or the nitrogen atoms of the triazole ring to generate diverse libraries of compounds.[3][10]
Biological Activities and Therapeutic Potential
Substituted 1,2,4-triazole-3-thiol derivatives are renowned for their broad spectrum of pharmacological activities.[3][6] Their unique chemical properties, including hydrogen bonding capacity and dipole character, allow them to interact with a wide range of biological targets.[11]
Antimicrobial and Antifungal Activity
This class of compounds has been extensively investigated for its potent antimicrobial properties. Many derivatives show significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5][10]
Structure-Activity Relationship (SAR):
-
The presence of electron-donating groups (e.g., -OH, -OCH₃) on aryl substituents tends to enhance antimicrobial activity.[3]
-
Compounds with a phenoxy moiety at the para-position of a phenyl ring have shown broad-spectrum antibacterial activity.[2]
-
Derivatives featuring a 4-bromophenyl group have demonstrated potent activity against Bacillus subtilis.[12]
-
Some Schiff base derivatives have exhibited antifungal activity superior to the standard drug ketoconazole, particularly against Microsporum gypseum.[1]
Table 1: Selected Antibacterial Activity of 1,2,4-Triazole-3-thiol Derivatives
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Nalidixic acid-based azomethine | P. aeruginosa | 16 | [12] |
| Nalidixic acid-based triazolothiadiazole (2-chloro subst.) | Various bacteria | 16 | [12] |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative | B. subtilis | 31.25 | [12] |
| 4-amino-5-aryl-4H-1,2,4-triazole (4-trichloromethyl subst.) | E. coli, B. subtilis, P. aeruginosa | 5 | [12] |
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (hydroxy subst.) | S. aureus | 16 | [6] |
| S-substituted derivatives | E. coli, S. aureus, P. aeruginosa, C. albicans | 31.25 - 62.5 |[10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) The minimum inhibitory concentration (MIC) is typically determined using a broth microdilution method. A standardized suspension of the test microorganism is added to wells of a microtiter plate containing two-fold serial dilutions of the synthesized compounds. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Anticancer Activity
The 1,2,4-triazole scaffold is a key pharmacophore in several established anticancer drugs like letrozole and anastrozole.[3][13] Thiol-substituted derivatives have also demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer.[11][13][14]
Structure-Activity Relationship (SAR):
-
Hydrazone derivatives bearing 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moieties have shown high activity against multiple cancer cell lines.[11]
-
A diflunisal derivative with a specific substitution pattern was found to be active against the colon carcinoma HCT-116 cell line.[9]
-
Palladium complexes incorporating 1,2,4-triazole-3-thiones have shown significant cytotoxicity against the MCF-7 human breast cancer cell line.[9]
-
A pyridine hybrid derivative with a 4-bromobenzylthio substituent showed the highest activity against a murine melanoma cell line.[15]
Table 2: Selected Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives
| Compound Type | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
|---|---|---|---|
| Hydrazone derivatives | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | 2 - 17 | [11] |
| Diflunisal derivative (47f) | Colon Carcinoma (HCT-116) | 6.2 | [9] |
| Pyridine hybrid (TP6) | Murine Melanoma (B16F10) | 41.12 |[15] |
Experimental Protocol: Cytotoxicity (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured with a spectrophotometer. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is then calculated.[11][15]
Antiviral Activity
The 1,2,4-triazole ring is a key component of the broad-spectrum antiviral drug ribavirin.[16][17] Consequently, novel thiol derivatives are frequently explored for their antiviral potential against a wide range of DNA and RNA viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[16][18][19][20]
Structure-Activity Relationship (SAR):
-
Enantiomers of 1,2,4-triazole-3-thiones with an R-configuration and electron-withdrawing substituents are potential candidates against influenza A (H1N1) viruses.[16]
-
The lipophilicity of nucleoside derivatives of 1,2,4-triazole-3-thiones appears to correlate with increased antiviral activity and toxicity.[17]
-
3-phenacylthio-1-(β-D-ribofuranosyl)-1,2,4-triazole has shown notable antiviral activity with a high selectivity index.[17]
Enzyme Inhibition
The ability of 1,2,4-triazole-3-thiols to coordinate with metal ions in enzyme active sites makes them attractive candidates for enzyme inhibitors.[3] They have been investigated as inhibitors of various enzymes, including α-glucosidase, α-amylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[21][22][23][24]
Structure-Activity Relationship (SAR):
-
4,5-diphenyl-1,2,4-triazole-3-thiol showed reversible inhibition of both α-glucosidase and α-amylase.[21]
-
5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol was a potent competitive inhibitor of hepatic α-glucosidase.[21]
-
Azinane analogues with methyl phenyl substituents were identified as potent inhibitors of AChE, α-glucosidase, urease, and BChE.[23][24]
Table 3: Selected Enzyme Inhibition Activity of 1,2,4-Triazole-3-thiol Derivatives
| Compound Type | Target Enzyme | Kᵢ / IC₅₀ | Inhibition Type | Reference |
|---|---|---|---|---|
| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-glucosidase | 10⁻⁵ M (Kᵢ) | Competitive | [21] |
| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-amylase | 10⁻⁵ M (Kᵢ) | Non-competitive | [21] |
| 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol | α-glucosidase | 10⁻⁵ M (Kᵢ) | Competitive | [21] |
| Azinane analogue (12d) | AChE | 0.73 ± 0.54 µM (IC₅₀) | N/A | [23][24] |
| Azinane analogue (12n) | α-glucosidase | 0.017 ± 0.53 µM (IC₅₀) | N/A |[23][24] |
Conclusion and Future Outlook
Substituted 1,2,4-triazole-3-thiol derivatives represent a versatile and highly promising class of heterocyclic compounds in drug discovery.[25] The relative ease of their synthesis and the potential for diverse substitutions at multiple positions on the scaffold allow for the creation of large compound libraries for biological screening.[3] The consistent demonstration of potent antimicrobial, anticancer, antiviral, and enzyme-inhibiting properties confirms their status as privileged structures in medicinal chemistry. Future research will likely focus on the development of derivatives with enhanced selectivity and reduced toxicity, the exploration of novel biological targets, and the use of computational tools for the rational design of next-generation 1,2,4-triazole-3-thiol-based therapeutic agents.[14][22]
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. connectjournals.com [connectjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 16. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 21. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
An In-depth Technical Guide to 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis protocols, and known biological activities, with a focus on quantitative data and experimental methodologies.
Chemical Identification and Properties
IUPAC Name: this compound
CAS Number: 13373-10-9[1]
It is important to distinguish the title compound from a structurally related molecule, 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol, which has the CAS Number 90535-72-1.[2][3] The latter possesses a benzyl group attached to the sulfur atom, whereas the title compound has a benzyl group directly attached to the triazole ring at the 5-position.
Physicochemical Properties:
While specific experimental data for the title compound is limited, properties of related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are available. For instance, the related compound 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 22706-11-2) is a solid.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives generally follows a well-established multi-step pathway. The core structure is typically synthesized from a corresponding carboxylic acid hydrazide.
General Synthesis Workflow
The following diagram illustrates the common synthetic route for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Experimental Protocols
Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (as an illustrative example):
This protocol is adapted from the synthesis of the closely related phenyl derivative and is applicable for the benzyl derivative by starting with phenylacetic acid hydrazide.[4][5]
-
Preparation of Potassium 2-benzoylhydrazine-1-carbodithioate:
-
Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol:
-
The potassium salt (0.02 mole) is dissolved in water (40 mL).
-
Hydrazine hydrate (2 mL, 0.04 mole) is added to the suspension.
-
The reaction mixture is refluxed until the evolution of hydrogen sulfide ceases (monitored with lead acetate paper).
-
The mixture is then cooled to room temperature and diluted with cold water (30 mL).
-
Acidification with hydrochloric acid (HCl) precipitates the product.
-
The resulting white powder is filtered and recrystallized from ethanol.[4]
-
Synthesis of Schiff Base Derivatives:
-
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is condensed with various aromatic aldehydes.[6] This typically involves refluxing equimolar amounts of the triazole and the aldehyde in an appropriate solvent like ethanol, often with a catalytic amount of glacial acetic acid.[7]
Biological Activities and Quantitative Data
Derivatives of 4-amino-4H-1,2,4-triazole-3-thiol are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[6][8]
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of various Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been evaluated. The following tables summarize the reported in vitro activity.
Table 1: Antibacterial Activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
| Compound | Test Organism | Inhibition Zone (mm) |
| 5a | S. aureus ATCC 25923 | + |
| P. aeruginosa ATCC 10145 | + | |
| 4b | P. aeruginosa ATCC 10145 | Highest Activity |
| 5b | S. aureus ATCC 25923 | + |
Data adapted from a study by Gumrukcuoglu et al. '+' indicates positive antimicrobial activity (inhibition zone > 5 mm).[4]
Table 2: Antifungal Activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
| Compound | Test Organism | Inhibition Zone (mm) |
| 4c | C. albicans ATCC 60193 | Highest Activity |
Data adapted from a study by Gumrukcuoglu et al.[4]
Antitubercular Activity
A study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated promising activity against Mycobacterium tuberculosis.
Table 3: Antitubercular Activity of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivative
| Compound | Strain | MIC (µg/mL) |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 |
| MDR strain | 11 |
Data from a study by Nayyar et al.[9]
Potential Mechanisms of Action
While the specific mechanism of action for this compound is not well-defined, research on related compounds suggests potential targets. For instance, some 4-amino-1,2,4-triazole-3-thione derivatives have been investigated as inhibitors of serine and metallo-β-lactamases, which are enzymes responsible for bacterial resistance to β-lactam antibiotics.[10] Additionally, certain triazole thiols have been shown to target enzymes in the fatty acid synthesis pathway of Mycobacterium tuberculosis, such as β-ketoacyl ACP synthase I (KasA).[9]
Experimental Methodologies for Biological Evaluation
Antimicrobial Susceptibility Testing
-
Agar-well diffusion method: The antimicrobial activity of the synthesized compounds is often initially screened using the agar-well diffusion method.[4] A standardized microbial suspension is uniformly spread on a suitable agar medium. Wells are then made in the agar, and a solution of the test compound (e.g., in DMSO) is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured.[4]
Antitubercular Activity Assay
-
Resazurin Microtiter Assay (REMA): This method is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. The assay is performed in a 96-well plate format where the bacteria are exposed to serial dilutions of the test compounds. After incubation, a resazurin solution is added. Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin, and the color change is assessed visually or spectrophotometrically to determine the MIC.[9]
Conclusion
This compound and its derivatives represent a versatile scaffold in medicinal chemistry with demonstrated potential as antimicrobial and antifungal agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for further biological screening. While more research is needed to elucidate the specific mechanisms of action and to evaluate the in vivo efficacy and safety of these compounds, the existing data suggest that this class of molecules holds promise for the development of new therapeutic agents.
References
- 1. SDS of this compound, Safety Data Sheets, CAS 13373-10-9 - chemBlink [ww.chemblink.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol | C9H10N4S2 | CID 2546269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
solubility profile of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document outlines a predictive solubility profile based on its chemical structure and the general characteristics of related 1,2,4-triazole derivatives. Furthermore, this guide presents detailed experimental protocols for determining both the kinetic and thermodynamic solubility of the compound in various solvents, which is a critical step in early-stage drug discovery and development. The methodologies described herein are standard in the pharmaceutical industry and are intended to provide a robust framework for researchers to generate precise and reliable solubility data.
Introduction
This compound is a heterocyclic compound incorporating a 1,2,4-triazole ring, which is a common scaffold in many pharmaceutically active molecules. The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that significantly influences its biopharmaceutical properties, including dissolution rate, absorption, and ultimately, its bioavailability. A thorough understanding of a compound's solubility in various aqueous and organic media is therefore essential for formulation development, toxicity studies, and overall drug candidacy assessment.
This whitepaper serves as a practical guide for researchers and scientists investigating the properties of this compound. It addresses the need for a clear understanding of its likely solubility characteristics and provides the necessary experimental framework to quantify them.
Predicted Solubility Profile
The chemical structure of this compound, with its combination of polar (amino and thiol groups, triazole ring) and non-polar (benzyl group) moieties, suggests a nuanced solubility profile.
-
Aqueous Solubility: The presence of the amino and thiol groups, along with the nitrogen atoms in the triazole ring, allows for hydrogen bonding with water molecules.[1][2] However, the non-polar benzyl group will likely limit its aqueous solubility. The thiol group can exhibit acidic properties, and the amino group is basic, meaning the compound's aqueous solubility is expected to be highly pH-dependent. At pH values below its pKa, the amino group will be protonated, increasing solubility. Conversely, at pH values above the pKa of the thiol group, it will be deprotonated, which may also enhance solubility. The isoelectric point will likely correspond to the region of lowest aqueous solubility.
-
Organic Solvent Solubility: The compound is anticipated to exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding, such as ethanol, methanol, and acetone.[1] Its solubility is also expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of solvating the polar functional groups. The presence of the benzyl group may confer some solubility in less polar solvents like dichloromethane, although it is expected to be poorly soluble in non-polar solvents such as hexane.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Low to Moderate (pH-dependent) | Presence of both polar (amino, thiol, triazole) and non-polar (benzyl) groups. |
| Polar Protic | Ethanol, Methanol | Soluble | Hydrogen bonding capability with the solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Dipole-dipole interactions and ability to solvate polar groups. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | Dominated by the polar nature of the triazole, amino, and thiol groups. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are essential. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility measurement.[3][4]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[3]
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[4][5]
-
After equilibration, visually inspect the vials to ensure excess solid remains.
-
Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter. This step is critical to avoid interference from solid particles in the concentration analysis.[6]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[6] A calibration curve should be prepared using solutions of known concentrations.
-
The experiment should be performed in triplicate for each solvent.
Table 2: Example Experimental Conditions for Thermodynamic Solubility
| Parameter | Condition |
| Compound State | Crystalline Solid |
| Solvents | Deionized Water, PBS (pH 5.0, 7.4, 9.0), Ethanol, DMSO |
| Temperature | 25 °C ± 1 °C |
| Equilibration Time | 48 hours |
| Agitation | Orbital Shaker at 150 rpm |
| Phase Separation | Centrifugation (10,000 g, 15 min) followed by 0.22 µm filtration |
| Quantification | HPLC-UV |
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[5][7]
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Liquid handling system for serial dilutions
Procedure (Nephelometric Method):
-
Prepare a series of dilutions of the DMSO stock solution directly in the wells of a 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[8]
-
Measure the light scattering in each well using a nephelometer.[7][9] An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a blank.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. enamine.net [enamine.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. rheolution.com [rheolution.com]
An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and Related Analogues
Introduction
4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The thermal stability of such compounds is a critical parameter for drug development, manufacturing, and storage, as it dictates the conditions under which the compound remains chemically unchanged. Understanding the decomposition pathway and kinetics provides insights into potential degradation products and safe handling procedures. This guide summarizes the thermal analysis of structurally similar 1,2,4-triazole derivatives to extrapolate the probable thermal characteristics of the title compound.
Thermal Analysis of 1,2,4-Triazole Derivatives
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in characterizing the thermal properties of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
A study on a series of 1,2,4-triazole derivatives (designated as MM4c, MM4d, and MM4e) investigated their thermal stabilities using TGA and DSC methods. The findings from this study are presented as a proxy for the thermal behavior of this compound.
The quantitative data from the thermal analysis of the 1,2,4-triazole derivatives are summarized in the tables below.
Table 1: Thermogravimetric Analysis (TGA) Data for 1,2,4-Triazole Derivatives [1]
| Compound Code | Temperature Range (°C) | Total Weight Loss (%) | Decomposition Steps |
| MM4c | 100 - 600 | 90.49 | Single Step |
| MM4d | 100 - 500 | 90.11 | Single Step |
| MM4e | 100 - 500 | 87.35 | Single Step |
Table 2: Thermodynamic Data from Thermal Decomposition of 1,2,4-Triazole Derivatives [1]
| Compound Code | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Entropy of Activation (ΔS#) | Enthalpy of Activation (ΔH#) | Gibbs Free Energy of Activation (ΔG#) |
| MM4c | 3.251 | Not Reported | Not Reported | Not Reported | 62.063 |
| MM4d | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| MM4e | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The full dataset for all compounds was not available in the referenced literature.
Experimental Protocols
The following experimental protocols are based on the methodologies reported for the thermal analysis of 1,2,4-triazole derivatives.[1]
-
Instrument: PerkinElmer TGA (e.g., Model Pyris-1) or equivalent.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled, inert atmosphere, typically flowing nitrogen, to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min is applied.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C or higher).
-
Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Instrument: PerkinElmer DSC (e.g., Model Pyris-1) or equivalent.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: The analysis is performed under a purge of inert gas, such as nitrogen.
-
Heating Rate: A constant heating rate, consistent with the TGA analysis (e.g., 10 °C/min), is used.
-
Temperature Program: The sample and reference are heated over a temperature range that encompasses the thermal events of interest (e.g., melting and decomposition).
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. The resulting thermogram plots heat flow against temperature, with endothermic and exothermic events appearing as peaks.
Visualizations
Caption: Experimental workflow for thermal analysis.
Caption: Hypothetical thermal decomposition pathway.
Interpretation and Conclusion
The thermal analysis of 1,2,4-triazole derivatives indicates that these compounds are generally stable up to around 200 °C, after which they undergo a single-step decomposition process. The total weight loss percentages suggest that the decomposition leads to the volatilization of a significant portion of the molecule, leaving a relatively small amount of residue at higher temperatures.
The decomposition of this compound is likely to initiate with the cleavage of the weaker bonds in the molecule. This could involve the loss of the amino group, the benzyl group, or the thiol group, followed by the fragmentation of the triazole ring. The specific decomposition products would depend on the precise conditions and would require further investigation using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
References
Quantum Chemical Computations of 1,2,4-Triazole-3-Thiol Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The 1,2,4-triazole-3-thiol scaffold, in particular, has garnered significant attention due to its versatile chemical reactivity and biological potential. Quantum chemical computations have emerged as a powerful tool in the rational design and development of novel therapeutic agents based on this scaffold. By providing insights into molecular structure, electronic properties, and reactivity, these computational methods facilitate the prediction of biological activity and the elucidation of mechanisms of action, thereby accelerating the drug discovery process.
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical computations to the study of 1,2,4-triazole-3-thiol derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing computational methodologies, presenting key quantitative data, and outlining relevant experimental protocols.
Core Computational Methodologies
Quantum chemical computations of 1,2,4-triazole-3-thiol derivatives predominantly employ Density Functional Theory (DFT) and Hartree-Fock (HF) methods. These approaches are used to investigate various molecular properties that are crucial for understanding the chemical behavior and biological activity of these compounds.
Density Functional Theory (DFT): DFT methods, particularly using the B3LYP functional, are widely used for geometry optimization, vibrational frequency analysis, and the calculation of electronic properties. The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is critical for obtaining accurate results. DFT calculations provide valuable information about the molecular geometry (bond lengths and angles), electronic structure (HOMO-LUMO energy gap), and molecular electrostatic potential (MEP), which are key determinants of a molecule's reactivity and interaction with biological targets.
Hartree-Fock (HF) and Møller-Plesset (MP2) Methods: While more computationally intensive, HF and post-HF methods like MP2 are also utilized for more accurate energy calculations and for studying phenomena such as tautomerism. These methods are often used as a benchmark to validate the results obtained from DFT calculations.
The general workflow for a computational study of 1,2,4-triazole-3-thiol derivatives is depicted below.
Data Presentation: Calculated Molecular Properties
Quantum chemical calculations yield a wealth of quantitative data that can be used to compare different 1,2,4-triazole-3-thiol derivatives. The following tables summarize key computed parameters from various studies.
Table 1: Selected Calculated Bond Lengths (Å) and Bond Angles (°) for 1,2,4-Triazole-3-thiol Derivatives (DFT/B3LYP/6-31G(d,p))
| Derivative | Bond | Bond Length (Å) | Angle | Bond Angle (°) |
| Parent 1,2,4-triazole-3-thiol | C3-S | 1.765 | N2-C3-S | 125.4 |
| C3-N2 | 1.321 | N4-C3-N2 | 109.8 | |
| N1-N2 | 1.389 | C3-N2-N1 | 108.7 | |
| C5-N1 | 1.315 | N1-C5-N4 | 110.2 | |
| C5-N4 | 1.378 | C5-N4-C3 | 101.5 | |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C3-S | 1.768 | N2-C3-S | 126.1 |
| C5-C(phenyl) | 1.482 | N4-C5-C(phenyl) | 124.7 |
Note: Data is compiled and averaged from multiple literature sources for representative purposes.
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of 1,2,4-Triazole-3-thiol Derivatives (DFT/B3LYP/6-31G(d,p))
| Derivative | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Parent 1,2,4-triazole-3-thiol | ν(S-H) | 2585 | ~2550-2600 |
| ν(N-H) | 3450 | ~3400-3500 | |
| ν(C=N) | 1620 | ~1610-1630 | |
| ν(C-S) | 780 | ~770-790 | |
| 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol [1] | ν(S-H) | 2590 | 2575 |
| ν(N-H) | 3445 | 3420 | |
| ν(C=N) | 1615 | 1605 |
Note: Calculated frequencies are often scaled to better match experimental values.
Table 3: Calculated Electronic Properties of 1,2,4-Triazole-3-thiol Derivatives (DFT/B3LYP/6-31G(d,p))
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Parent 1,2,4-triazole-3-thiol | -6.89 | -1.23 | 5.66 | 3.45 |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | -6.54 | -1.58 | 4.96 | 4.12 |
| 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | -6.32 | -1.71 | 4.61 | 4.89 |
Note: Lower HOMO-LUMO gap is generally associated with higher chemical reactivity.
Experimental Protocols
The validation of computational results relies on experimental data. The following are detailed methodologies for key experiments cited in the literature for the synthesis and characterization of 1,2,4-triazole-3-thiol derivatives.
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for the synthesis of the 1,2,4-triazole-3-thiol core structure.
-
Preparation of Potassium Dithiocarbazinate: To a stirred solution of an appropriate aromatic acid hydrazide (0.1 mol) in absolute ethanol (100 mL), potassium hydroxide (0.15 mol) and carbon disulfide (0.15 mol) are added portion-wise at 0-5 °C. The reaction mixture is stirred for 10-12 hours at room temperature. The precipitated potassium dithiocarbazinate is filtered, washed with cold diethyl ether, and dried.
-
Cyclization to 1,2,4-Triazole-3-thiol: The potassium dithiocarbazinate (0.05 mol) is refluxed with hydrazine hydrate (0.1 mol) in water (50 mL) for 4-6 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to a pH of 5-6. The resulting solid precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer using KBr pellets. The spectral range is typically 4000-400 cm⁻¹. This technique is used to identify the presence of key functional groups such as S-H, N-H, C=N, and C-S.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as DMSO-d₆, with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm). NMR spectroscopy is crucial for elucidating the detailed molecular structure of the synthesized compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized 1,2,4-triazole-3-thiol derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key processes and relationships in the study of 1,2,4-triazole-3-thiol derivatives.
Conclusion
Quantum chemical computations play an indispensable role in the modern drug discovery pipeline for 1,2,4-triazole-3-thiol derivatives. This guide has provided a foundational understanding of the key computational methods, presented a structured overview of the quantitative data that can be obtained, and detailed the essential experimental protocols for synthesis and biological evaluation. The integration of computational and experimental approaches, as outlined in this document, is crucial for the efficient design and development of novel, potent, and selective therapeutic agents based on the versatile 1,2,4-triazole-3-thiol scaffold. The continued application and refinement of these methodologies promise to accelerate the discovery of new drugs to address unmet medical needs.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry due to the broad spectrum of biological activities associated with the 1,2,4-triazole scaffold.[1] The protocol is adapted from established literature procedures, ensuring a reliable and reproducible method for laboratory-scale synthesis.[2][3][4] Included are the reaction scheme, a comprehensive list of materials and equipment, a step-by-step experimental procedure, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided.
Introduction
The 1,2,4-triazole ring system is a prominent feature in a variety of therapeutically important agents, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][5] The incorporation of amino and thiol substituents on the triazole ring, along with a benzyl group at the 5-position, can significantly influence the biological activity of the molecule. This detailed protocol outlines the synthesis of this compound, a key intermediate for the development of novel therapeutic agents.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀N₄S | [2] |
| Molecular Weight | 206 g/mol | [2] |
| Yield | 53% | [2] |
| Melting Point | 207-209 °C | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMF and ethanol mixtures | [5] |
Table 1: Quantitative Data for this compound
Experimental Protocol
This protocol is based on the method described by Bektaş et al. in Molecules 2004.[2][3][4]
Materials:
-
Phenylacetic acid hydrazide
-
Hydrazine hydrate
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Melting point apparatus
-
IR, ¹H-NMR, and ¹³C-NMR spectrometers for characterization
Procedure:
-
Synthesis of the Intermediate: The synthesis starts with the preparation of an appropriate intermediate from phenylacetic acid hydrazide. A common method involves the reaction with carbon disulfide in an alkaline medium to form a dithiocarbazate salt, which is then cyclized with hydrazine hydrate.
-
Cyclization Reaction: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the intermediate in absolute ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolation and Purification: Pour the cooled reaction mixture into cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any unreacted starting materials and inorganic salts.
-
To neutralize any remaining acid, the product can be treated with a sodium bicarbonate solution, followed by another wash with water.[5]
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/dimethylformamide mixture, to obtain the purified this compound.[5]
-
Dry the purified product in a desiccator or vacuum oven.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods.
-
IR (Infrared) Spectroscopy: Look for characteristic peaks for N-H (amine), S-H (thiol), C=N (triazole ring), and aromatic C-H bonds.[2]
-
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Expect signals for the amino protons, the methylene protons of the benzyl group, the aromatic protons, and the thiol proton.[2]
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Confirm the presence of all unique carbon atoms in the molecule.[2]
-
Elemental Analysis: To confirm the empirical formula (C₉H₁₀N₄S).[2]
Visualization
The following diagram illustrates the general synthetic workflow for the preparation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ProQuest [proquest.com]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol as a potential corrosion inhibitor for mild steel, particularly in acidic environments. The information presented is synthesized from studies on analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives, providing a predictive framework for the performance and application of the benzyl derivative.
Introduction
Organic heterocyclic compounds containing nitrogen, sulfur, and aromatic rings are recognized as effective corrosion inhibitors for various metals and alloys. This compound belongs to this class of compounds and is expected to exhibit significant corrosion inhibition properties for mild steel in acidic media. The molecule's efficacy is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption occurs through the heteroatoms (N and S) and the π-electrons of the benzyl and triazole rings, which act as active centers for interaction with the vacant d-orbitals of iron.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound involves the adsorption of the inhibitor molecules onto the mild steel surface. This process is influenced by the nature of the inhibitor, the metal surface, and the corrosive environment. Studies on analogous compounds suggest that the inhibition is a mixed-type, affecting both anodic and cathodic reactions.
The adsorption process can be described by the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. The nature of this adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). The value of the standard free energy of adsorption (ΔG°ads) can elucidate the dominant mode of interaction.
Quantitative Data on Analogous Compounds
Table 1: Inhibition Efficiency of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) for Mild Steel in 1M HCl
| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.12 | - |
| 5 x 10⁻⁶ | 0.45 | 59.82 |
| 1 x 10⁻⁵ | 0.31 | 72.32 |
| 2 x 10⁻⁵ | 0.20 | 82.14 |
| 4 x 10⁻⁵ | 0.15 | 86.61 |
| 8 x 10⁻⁵ | 0.12 | 89.28 |
Data synthesized from studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[1]
Table 2: Performance of Other 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives on Mild Steel in Acidic Media
| Derivative | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | 1 M HCl | 0.5 mM | 88.6 | [2] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | 0.5 M HCl | 300 ppm | 89 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.
Objective: To determine the corrosion rate of mild steel in the absence and presence of the inhibitor and to calculate the inhibition efficiency.
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Acetone, ethanol, and distilled water
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Desiccator
Procedure:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with ethanol and distilled water, and finally dry.
-
Weigh the coupons accurately using an analytical balance.
-
Prepare the corrosive solution (1 M HCl) with and without various concentrations of the inhibitor.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 5 hours) at a constant temperature (e.g., 303 K).
-
After the immersion period, retrieve the coupons, wash them with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons again.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Weight Loss (ΔW) = Winitial - Wfinal
-
Corrosion Rate (CR) = ΔW / (A × t) (where A is the surface area and t is the immersion time)
-
Inhibition Efficiency (IE%) = [(CRblank - CRinh) / CRblank] × 100 (where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively).
-
Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
Objective: To determine the corrosion current density, corrosion potential, and other electrochemical parameters to understand the inhibition mechanism.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (WE): Mild steel coupon
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive medium with and without inhibitor
4.2.1. Potentiodynamic Polarization (PDP)
Procedure:
-
Assemble the three-electrode cell with the mild steel working electrode.
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using:
-
IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100
-
4.2.2. Electrochemical Impedance Spectroscopy (EIS)
Procedure:
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
Plot the data as Nyquist and Bode plots.
-
Analyze the plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective inhibition.
-
Calculate the inhibition efficiency (IE%) using:
-
IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100
-
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the protective film formation.
Objective: To observe the surface morphology of mild steel after exposure to the corrosive medium with and without the inhibitor.
Procedure:
-
Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a specified duration.
-
Retrieve, rinse, and dry the coupons.
-
Mount the coupons on stubs and coat with a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology using an SEM. A smoother surface in the presence of the inhibitor compared to the pitted surface of the blank indicates effective corrosion protection.
Conclusion
Based on the extensive data available for its analogues, this compound is projected to be a highly effective corrosion inhibitor for mild steel in acidic environments. The proposed protocols provide a robust framework for its evaluation and characterization. The combination of gravimetric, electrochemical, and surface analysis techniques will yield a comprehensive understanding of its inhibitive properties and mechanism of action. Researchers are encouraged to apply these methodologies to further validate the performance of this promising corrosion inhibitor.
References
- 1. peacta.org [peacta.org]
- 2. Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights [pccc.icrc.ac.ir]
- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Activity Assays of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including notable antimicrobial and antifungal properties.[1][2][3][4][5][6][7][8][9][10] This document provides detailed application notes and experimental protocols for assessing the in vitro antimicrobial and antifungal efficacy of these compounds. The methodologies described herein are fundamental in the screening and development of new therapeutic agents.
The primary mechanism of antifungal action for triazole derivatives involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[11][12][13][14] Triazoles bind to and inhibit the cytochrome P-450 enzyme 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[13][14][15] This disruption leads to the depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane.[13][14]
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values for various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against a range of bacterial and fungal strains. These values, presented in µg/mL, indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound ID | Derivative Substitution | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4c | 4-hydroxybenzylidene | 16 | 20 | - | - | [1] |
| 4e | 4-bromobenzylidene | - | - | 25 | - | [1] |
| PS04 | 4-chlorophenyl | - | - | - | - | [8] |
| 27 | 4-nitrophenyl | - | - | - | 9 (vs S. epidermidis) | [3] |
| 5a | - | Effective | - | - | Effective | [16] |
| 4b | - | - | - | - | Highest Activity | [16] |
| 5b, 5c, 5d, 5e, 5m, 5n | Various benzylidene | Superior to streptomycin | - | - | - | [5] |
Note: "-" indicates data not available in the cited sources. The specific MIC values for PS04, 5a, 4b, and the compounds from reference[5] were not explicitly provided in the search results, but their significant activity was highlighted.
Table 2: Antifungal Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound ID | Derivative Substitution | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |
| 4e | 4-bromobenzylidene | 24 | 32 | - | [1] |
| 4c | 4-hydroxybenzylidene | Highest Activity | - | - | [16] |
| 5b, 5c, 5d, 5e, 5m, 5n | Various benzylidene | - | - | Superior to ketoconazole | [5] |
| 4l, 4s, 4w | Acetophenone on triazole | 0.51, 0.53, 0.69 | - | - | [17] |
Note: "-" indicates data not available in the cited sources. The specific MIC values for 4c and the compounds from reference[5] were not explicitly provided in the search results, but their significant activity was highlighted.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. It is crucial to perform these experiments under aseptic conditions to ensure the validity of the results.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21][22][23]
Materials and Reagents:
-
Test compounds (this compound derivatives)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[15][20]
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Inoculum Preparation:
-
From a pure, overnight culture of the test microorganism, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[20][25]
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of the appropriate broth medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted test compounds and standard agents to the respective wells.
-
The final volume in each well will be 200 µL after adding the inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[18]
-
-
Inoculation and Incubation:
-
Result Interpretation:
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[26][28][29]
Materials and Reagents:
-
Test compounds
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare solutions of the test compounds at desired concentrations.
-
Impregnate sterile paper disks with a known volume (e.g., 20 µL) of the compound solutions.[25]
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[28][30]
-
-
Disk Application and Incubation:
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters.[25] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Protocol 3: Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
This assay is performed after the MIC is determined to establish the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.[24][27][31][32][33]
Materials and Reagents:
-
Results from the broth microdilution assay (Protocol 1)
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC assay that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh, sterile agar plate.
-
-
Incubation:
-
Incubate the plates under the same conditions as the initial MIC assay.
-
-
Result Interpretation:
Visualizations
Mechanism of Action of Triazole Antifungal Agents
Caption: Mechanism of action of triazole antifungals.
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl-4H-[1,2,4]-triazole-3-thiol [ijsr.net]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
- 16. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 17. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 21. ijrpc.com [ijrpc.com]
- 22. protocols.io [protocols.io]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. emerypharma.com [emerypharma.com]
- 25. benchchem.com [benchchem.com]
- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 27. pacificbiolabs.com [pacificbiolabs.com]
- 28. hardydiagnostics.com [hardydiagnostics.com]
- 29. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 30. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 31. Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. - IVAMI [ivami.com]
- 32. researchgate.net [researchgate.net]
- 33. microbe-investigations.com [microbe-investigations.com]
Applications of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The derivative, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, has emerged as a promising lead compound for the development of novel therapeutic agents. This molecule and its analogues have demonstrated significant potential in various pharmacological areas, including antimicrobial and anticancer applications. The presence of the amino, thiol, and benzyl functional groups contributes to its diverse biological interactions and provides opportunities for further structural modifications to enhance potency and selectivity.
This document provides detailed application notes on the known medicinal chemistry applications of this compound and its closely related derivatives, along with comprehensive experimental protocols for its synthesis and biological evaluation.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from phenylacetic acid. The general synthetic route involves the formation of an ester, followed by conversion to a hydrazide, which is then cyclized to form the triazole ring.
Experimental Protocol: Synthesis
Step 1: Synthesis of Phenylacetic Acid Hydrazide
-
To a solution of phenylacetic acid (1 mole) in absolute ethanol (250 mL), add concentrated sulfuric acid (5 mL) dropwise with cooling.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Extract the formed ethyl phenylacetate with diethyl ether.
-
Wash the organic layer with a 5% sodium bicarbonate solution and then with water.
-
Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ester.
-
To the crude ethyl phenylacetate (1 mole) in ethanol (200 mL), add hydrazine hydrate (1.2 moles).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture in an ice bath to precipitate the phenylacetic acid hydrazide.
-
Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain pure phenylacetic acid hydrazide.
Step 2: Synthesis of Potassium 2-(2-phenylacetyl)hydrazine-1-carbodithioate
-
Dissolve phenylacetic acid hydrazide (1 mole) in a cold solution of potassium hydroxide (1.2 moles) in absolute ethanol (200 mL).
-
To this solution, add carbon disulfide (1.2 moles) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 3: Synthesis of this compound
-
To a suspension of the potassium salt from Step 2 (1 mole) in water (200 mL), add hydrazine hydrate (2 moles).
-
Reflux the reaction mixture for 4-6 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).
-
Cool the reaction mixture and pour it into ice-cold water (500 mL).
-
Acidify the solution with dilute hydrochloric acid to a pH of 5-6.
-
Filter the precipitated solid, wash thoroughly with cold water, and recrystallize from ethanol to yield this compound.
Antimicrobial Applications
Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action for the antifungal activity of many 1,2,4-triazole derivatives involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The antibacterial mechanism is less universally defined and can vary depending on the specific derivative and bacterial species.
Quantitative Data: Antimicrobial Activity of Related Derivatives
| Compound Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | S. aureus | 16 | [1] |
| 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | B. subtilis | 20 | [1] |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | E. coli | 25 | [1] |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | S. typhi | 31 | [1] |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | C. albicans | 24 | [1] |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | A. niger | 32 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculum standardized to 0.5 McFarland.
-
Test compound stock solution (e.g., 1 mg/mL in DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth only).
-
Resazurin solution (for viability indication).
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well, except for the negative control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, assess microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
(Optional) Add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.
Anticancer Applications
Several derivatives of 4-amino-1,2,4-triazole-3-thiol have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for some triazole-based anticancer agents include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. However, the specific mechanism for this compound is not yet fully elucidated.
Quantitative Data: Anticancer Activity of Related Derivatives
Specific IC50 values for this compound are not available in the provided search results. The following table summarizes data for related compounds.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide | MDA-MB-231 (Breast) | Data not specified | [2] |
| 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide | MCF-7 (Breast) | Data not specified | [2] |
| 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide | HCT 116 (Colon) | Data not specified | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
This compound and its derivatives represent a valuable scaffold in medicinal chemistry with demonstrated potential as antimicrobial and anticancer agents. The synthetic route to this core structure is well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. While specific quantitative biological data and detailed mechanistic studies for the parent compound are still emerging, the information available for related analogues strongly supports its further investigation. The provided protocols offer a robust framework for the synthesis and evaluation of this promising class of compounds. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.
References
Application Notes and Protocols: 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes involving the ligand 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. This versatile ligand, featuring both soft (sulfur) and hard (nitrogen) donor atoms, has garnered significant interest for its ability to form stable complexes with a variety of transition metals, leading to compounds with promising biological activities.
Overview of this compound as a Ligand
This compound is a heterocyclic compound belonging to the triazole family. Derivatives of 1,2,4-triazoles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant properties[1]. The presence of the thiol (-SH) and amino (-NH2) groups in the 4 and 3 positions of the triazole ring, respectively, makes it an excellent chelating agent. This ligand can exist in tautomeric forms, allowing for versatile coordination behavior. It typically acts as a bidentate ligand, coordinating with metal ions through the sulfur atom of the thiol group and a nitrogen atom from the triazole ring or the amino group, forming stable five- or six-membered chelate rings[2][3]. The coordination complexes derived from this ligand have shown significant potential as anticancer, antibacterial, and antifungal agents[2][4].
Experimental Protocols
Synthesis of the Ligand: this compound
This protocol outlines a common method for the synthesis of the title ligand, which involves the cyclization of a thiosemicarbazide derivative.
Workflow for Ligand Synthesis
Caption: Synthetic pathway for this compound.
Materials:
-
Phenylacetic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Dry ether
-
Hydrazine hydrate (99%)
-
Distilled water
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Synthesis of Potassium 2-(phenylacetyl)hydrazine-1-carbodithioate:
-
Dissolve phenylacetic acid hydrazide in absolute ethanol.
-
To this solution, add a solution of potassium hydroxide in ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.
-
Continue stirring for several hours at room temperature.
-
Collect the precipitated potassium salt by filtration, wash with dry ether, and dry in a desiccator.
-
-
Synthesis of this compound:
-
Reflux a suspension of the potassium salt and hydrazine hydrate in distilled water for several hours. During the reaction, the color of the mixture may change, and hydrogen sulfide gas may be evolved.
-
After cooling, dilute the reaction mixture with cold water.
-
Acidify the solution with concentrated HCl to precipitate the product.
-
Filter the white precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure this compound[1].
-
General Protocol for the Synthesis of Metal Complexes
This protocol describes a general method for the synthesis of transition metal complexes with this compound.
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes.
Materials:
-
This compound (Ligand)
-
Metal salts (e.g., Ni(II) chloride, Co(II) chloride, Cu(II) acetate, Zn(II) acetate)
-
Ethanol or Methanol
Procedure:
-
Prepare an ethanolic solution of the appropriate metal salt.
-
Prepare a hot ethanolic solution of this compound.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring, typically in a 1:2 (metal:ligand) molar ratio[2][3].
-
Reflux the resulting mixture for 2-3 hours[2].
-
Allow the mixture to cool to room temperature, during which colored precipitates of the metal complex will form.
-
Filter the solid product, wash with hot ethanol, and dry.
-
Recrystallize the complex from a suitable solvent like ethanol to obtain the pure product[2].
Data Presentation
Physicochemical and Spectroscopic Data of the Ligand
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₄S | [1] |
| Molecular Weight | 206 g/mol | [1] |
| Melting Point | 207-209 °C | [1] |
| IR (KBr, cm⁻¹) | ||
| ν(N-H) | 3337 | [1] |
| ν(S-H) | 2350 | [1] |
| ν(C=N) | 1620 | [1] |
| ¹H-NMR (DMSO-d₆, ppm) | ||
| δ(NH₂) | 5.01 (s, 2H) | [1] |
| δ(CH₂) | 5.41 (s, 2H) | [1] |
| δ(Ar-H) | 6.72-7.02 (m, 5H) | [1] |
| δ(SH) | 13.01 (s, 1H) | [1] |
| ¹³C-NMR (DMSO-d₆, ppm) | 35.41, 111.89, 113.98, 125.71, 127.91, 128.31, 139.90, 141.54, 142.83, 145.20, 156.54 | [1] |
Antimicrobial Activity Data
The antimicrobial activity of Schiff bases derived from this compound and their metal complexes has been evaluated against various bacterial and fungal strains.
| Compound | Microorganism | Inhibition Zone (mm) / MIC (µg/mL) | Reference |
| 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | S. aureus | - | [1] |
| E. coli | - | ||
| 5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | S. aureus | - | [1] |
| E. coli | - | ||
| 4-(4-fluorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | M. gypseum | MIC: 12.5 µg/mL | [4] |
| S. aureus | MIC: 25 µg/mL | [4] | |
| 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | M. gypseum | MIC: 12.5 µg/mL | [4] |
| S. aureus | MIC: 25 µg/mL | [4] |
Note: The table includes data for closely related phenyl derivatives when specific data for the benzyl derivative was not available, illustrating the general activity of this class of compounds.
Applications in Drug Development
The coordination complexes of this compound are of significant interest in drug development due to their diverse biological activities.
Logical Relationship of Ligand to Biological Activity
Caption: Relationship between the ligand, its metal complexes, and biological activities.
-
Antimicrobial Agents: The triazole nucleus is a common feature in many antimicrobial drugs. The chelation of this ligand with metal ions can enhance its biological activity. The resulting complexes have shown promising results against various strains of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents[4][5][6].
-
Anticancer Agents: Triazole derivatives and their metal complexes have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to interact with DNA or inhibit essential enzymes in cancer cells. For instance, cadmium and zinc complexes of a similar ligand have shown significant cytotoxic activity against breast cancer cells[2].
The development of new, safe, and effective therapies is a critical need in medicine. The unique structural features and versatile coordination chemistry of this compound make it and its metal complexes a promising scaffold for the design and synthesis of novel therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
Application Notes and Protocols: Anticancer and Cytotoxic Evaluation of 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating the anticancer and cytotoxic potential of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and its derivatives. The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds, including those with antifungal, antimicrobial, and anticancer properties.[1][2][3] Derivatives of 4-amino-1,2,4-triazole-3-thiol, in particular, have demonstrated significant potential as cytotoxic agents against various cancer cell lines.[4]
Data Presentation: Cytotoxic Activity
The cytotoxic effects of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. It is important to note that the following table represents data from various derivatives within this class of compounds, as specific data for the 5-benzyl substituted compound is part of a broader research landscape.
| Compound Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone derivatives | IGR39 (Melanoma) | 2 - 17 | [5] |
| Hydrazone derivatives | MDA-MB-231 (Breast) | 2 - 17 | [5] |
| Hydrazone derivatives | Panc-1 (Pancreatic) | 2 - 17 | [5] |
| Thio-linked hydroxamic acid | MDA-MB-231 (Breast) | Not specified | [6] |
| Thio-linked hydroxamic acid | MCF-7 (Breast) | Not specified | [6] |
| Thio-linked hydroxamic acid | HCT 116 (Colon) | Not specified | [6] |
| Metal complexes (Cd²⁺) | MCF-7 (Breast) | 28.45 ± 2.34 | [7] |
| Metal complexes (Zn²⁺) | MCF-7 (Breast) | 52.57 ± 4.72 | [7] |
| Various substituted triazoles | A-549 (Lung) | 21.25 | [8] |
| Various substituted triazoles | HT-1080 (Fibrosarcoma) | 15.13 | [8] |
| Thio-1,2,4-triazole linked 1,2,3-triazoles | MCF-7 (Breast) | 0.31 | [9] |
| Thio-1,2,4-triazole linked 1,2,3-triazoles | Caco-2 (Colon) | 4.98 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard procedures for the in vitro evaluation of novel anticancer compounds.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the triazole compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Workflow:
Caption: Workflow for the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed and treat cells with the desired concentrations of the triazole compounds for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Potential Signaling Pathways
The anticancer activity of 1,2,4-triazole derivatives can be attributed to their interaction with various biological targets.[1] Some of the proposed mechanisms include the inhibition of key enzymes involved in cell proliferation and survival.
Caption: Potential signaling pathways targeted by 1,2,4-triazole derivatives.
Mechanisms of Action:
-
Enzyme Inhibition: Certain 1,2,4-triazole derivatives have been shown to inhibit kinases like EGFR and BRAF, which are crucial for cancer cell signaling and proliferation.[10]
-
Tubulin Polymerization Inhibition: Some compounds may interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]
-
STAT3 Inhibition: Inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is critical for tumor cell survival, is another potential mechanism.[1]
-
Apoptosis Induction: These compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.[1]
These application notes are intended to serve as a guide for the continued exploration of this compound and its analogs as potential anticancer agents. Further research is warranted to elucidate the precise mechanisms of action and to optimize the therapeutic potential of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Schiff Bases from 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of Schiff bases derived from 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. The versatile biological activities of 1,2,4-triazole derivatives and their Schiff bases make them promising candidates for drug discovery and development.
Application Notes
Schiff bases derived from 4-amino-1,2,4-triazole-3-thiol moieties are a well-established class of compounds with a broad spectrum of pharmacological activities. The introduction of a benzyl group at the 5-position of the triazole ring can modulate the lipophilicity and steric factors of the molecule, potentially influencing its biological profile. These compounds have demonstrated significant potential in various therapeutic areas:
-
Antimicrobial Agents: Many Schiff bases of 1,2,4-triazoles exhibit potent antibacterial and antifungal properties.[1][2][3][4] The imine linkage (-N=CH-) is crucial for their biological activity. These compounds are of particular interest in the search for new antimicrobial agents to combat drug-resistant pathogens.
-
Anticancer Agents: Numerous studies have reported the cytotoxic effects of 1,2,4-triazole Schiff bases against various cancer cell lines.[5][6][7] Their mechanisms of action can be diverse, including the inhibition of kinases like EGFR and B-Raf.[7]
-
Other Biological Activities: Beyond antimicrobial and anticancer effects, these derivatives have been investigated for a range of other bioactivities, including anti-inflammatory, anticonvulsant, and antioxidant properties.[3][6]
The synthesis of these Schiff bases is generally straightforward, involving the condensation reaction between the primary amino group of the triazole and a variety of substituted aldehydes. This modularity allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, a key step in drug development.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-chlorobenzaldehyde, p-anisaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the desired substituted aromatic aldehyde (1 equivalent).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.
Characterization:
The structure of the synthesized Schiff bases should be confirmed using modern analytical techniques, including:
-
Infrared (IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically around 1600-1650 cm⁻¹) and the absence of the N-H stretching bands of the primary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete structure of the molecule. The azomethine proton (-N=CH-) signal in the ¹H NMR spectrum is characteristic and typically appears in the range of 8-10 ppm.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Protocol 2: Microwave-Assisted Synthesis of Schiff Bases
For a more environmentally friendly and efficient approach, microwave-assisted organic synthesis (MAOS) can be employed.[8][9]
Materials:
-
Same as Protocol 1
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a short duration (typically 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product is isolated and purified as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the biological activities of Schiff bases derived from 4-amino-1,2,4-triazole-3-thiol derivatives. While the specific 5-benzyl substituent may alter the activity, these tables provide a baseline for the expected potency of this class of compounds.
Table 1: In Vitro Anticancer Activity of 1,2,4-Triazole Schiff Base Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | HeLa | 1.8 | [6] |
| Derivative 2 | Panc-1 | 1.3 - 5.9 | [7] |
| Derivative 3 | PaCa-2 | 1.3 - 5.9 | [7] |
| Derivative 4 | HT-29 | 1.3 - 5.9 | [7] |
| Derivative 5 | H-460 | 1.3 - 5.9 | [7] |
| Derivative 6 | A549 | Dose-dependent suppression | [5] |
| Derivative 7 | Bel7402 | Dose-dependent suppression | [5] |
Table 2: Antimicrobial Activity (MIC, µg/mL) of 1,2,4-Triazole Schiff Base Derivatives
| Compound | Pseudomonas aeruginosa | Candida albicans | Reference |
| Derivative A | 62.5 | - | [2] |
| Derivative B | - | 195.31 | [10] |
| Derivative C | - | 62.5 | [11] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and evaluation of Schiff bases.
Caption: Potential mechanism of anticancer activity via kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and antifungal metal based triazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Studies of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical evaluation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor, particularly for mild steel in acidic environments.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. This compound is a promising heterocyclic compound for corrosion inhibition due to the presence of multiple heteroatoms (nitrogen and sulfur) and an aromatic ring. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. This document outlines the synthesis of this inhibitor and the detailed electrochemical methods for evaluating its performance.
Synthesis of this compound
A common synthetic route for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a thiocarbohydrazide derivative. The synthesis of the title compound can be achieved from phenylacetic acid hydrazide.
Protocol:
-
Preparation of Phenylacetic Acid Hydrazide: React phenylacetic acid with hydrazine hydrate in an appropriate solvent.
-
Formation of Potassium Dithiocarbazinate Salt: The resulting hydrazide is then treated with carbon disulfide in the presence of potassium hydroxide.
-
Cyclization: The potassium salt is subsequently cyclized with an excess of hydrazine hydrate to yield this compound. The final product can be purified by recrystallization.
Experimental Protocols for Electrochemical Evaluation
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for studying the effectiveness of corrosion inhibitors.
Materials and Equipment
-
Working Electrode: Mild steel coupons with a defined exposed surface area.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum or graphite rod.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄).
-
Inhibitor: this compound.
-
Electrochemical Workstation: Potentiostat/Galvanostat with frequency response analyzer.
-
Electrochemical Cell: A standard three-electrode corrosion cell.
Preparation of Mild Steel Coupons
Proper preparation of the working electrode is crucial for obtaining reproducible results.
Protocol:
-
Cutting: Cut mild steel coupons to the desired dimensions (e.g., 1 cm x 1 cm x 0.1 cm).
-
Abrading: Mechanically abrade the coupon surface with a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 400, 600, 800, and 1200 grit) to achieve a smooth, mirror-like finish.
-
Cleaning: Degrease the abraded coupons with acetone or ethanol in an ultrasonic bath for 5-10 minutes.
-
Rinsing: Rinse the cleaned coupons thoroughly with deionized water.
-
Drying: Dry the coupons with a stream of warm air and store them in a desiccator prior to use.
Preparation of Test Solutions
Protocol:
-
Prepare the desired concentration of the corrosive medium (e.g., 1 M HCl) by diluting concentrated acid with deionized water.
-
Prepare a stock solution of this compound in the corrosive medium.
-
Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution with the corrosive medium.
Potentiodynamic Polarization (PDP) Measurements
This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.
Protocol:
-
Assembly: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, the reference electrode, and the counter electrode.
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.
-
Polarization Scan: After OCP stabilization, perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).
-
Data Analysis: Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to the Ecorr.
-
Calculate Inhibition Efficiency (IE%): IE% = [(i⁰corr - icorr) / i⁰corr] x 100 where i⁰corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS) Measurements
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Protocol:
-
Assembly and Stabilization: Follow the same procedure as for the PDP measurements to assemble the cell and stabilize the OCP.
-
Impedance Scan: At the stabilized OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot for a corrosion process often shows a depressed semicircle. The data can be fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate Inhibition Efficiency (IE%): IE% = [(Rct - R⁰ct) / Rct] x 100 where R⁰ct and Rct are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Data Presentation
The following tables summarize typical quantitative data obtained from electrochemical studies of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives on mild steel in acidic media. While specific data for the benzyl derivative may vary, these tables provide a representative example of the expected results.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
| Blank (0) | -450 | 1000 | 70 | -120 | - |
| 50 | -435 | 250 | 65 | -115 | 75.0 |
| 100 | -420 | 150 | 60 | -110 | 85.0 |
| 200 | -410 | 80 | 58 | -105 | 92.0 |
| 500 | -400 | 40 | 55 | -100 | 96.0 |
Table 2: Electrochemical Impedance Spectroscopy Data
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
| Blank (0) | 50 | 200 | - |
| 50 | 200 | 100 | 75.0 |
| 100 | 350 | 70 | 85.7 |
| 200 | 600 | 50 | 91.7 |
| 500 | 1200 | 30 | 95.8 |
Visualizations
Experimental Workflow
Caption: Workflow for Electrochemical Evaluation of Corrosion Inhibitor.
Proposed Corrosion Inhibition Mechanism
The corrosion inhibition of this compound on a metal surface in an acidic medium is primarily attributed to its adsorption, which blocks the active corrosion sites.
Caption: Adsorption Mechanism of the Triazole Thiol Inhibitor.
Interpretation of Results
The data from potentiodynamic polarization and electrochemical impedance spectroscopy provide a comprehensive understanding of the inhibitor's performance.
-
Potentiodynamic Polarization: A decrease in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr) in the presence of the inhibitor indicate its effectiveness. If both anodic and cathodic reactions are suppressed, the inhibitor is classified as a mixed-type inhibitor. The high inhibition efficiencies at relatively low concentrations suggest strong adsorption of the inhibitor molecules on the metal surface.
-
Electrochemical Impedance Spectroscopy: An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor confirm the formation of a protective film on the metal surface. The decrease in Cdl is attributed to the replacement of water molecules at the metal/solution interface by the organic inhibitor molecules, which have a lower dielectric constant.
The adsorption of this compound on the metal surface can be attributed to:
-
Chemisorption: Involving the sharing of electrons between the lone pairs of nitrogen and sulfur atoms and the vacant d-orbitals of iron.
-
Physisorption: Electrostatic interactions between the protonated inhibitor molecule and the charged metal surface.
-
π-electron interaction: The π-electrons of the triazole and benzyl rings can also interact with the metal surface.
These interactions lead to the formation of a stable, protective film that isolates the metal from the corrosive environment, thereby inhibiting corrosion.
Application Notes and Protocols for Molecular Docking Studies with 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies with 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and its derivatives. This document outlines the rationale, experimental protocols, data interpretation, and visualization of signaling pathways related to potential therapeutic targets.
Introduction
This compound is a heterocyclic compound belonging to the triazole family, a class of molecules known for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The therapeutic potential of triazole derivatives often stems from their ability to interact with specific biological macromolecules, thereby modulating their function.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of small molecules, predicting their binding affinity and mode of action against a protein target, and guiding further optimization. These notes will detail the application of molecular docking to investigate the interaction of this compound with various validated and potential drug targets.
Potential Therapeutic Targets and Signaling Pathways
Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have been investigated for their inhibitory activity against several key proteins involved in various disease pathologies.
Anticancer Activity: c-Met Tyrosine Kinase
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion.[1] Aberrant c-Met signaling is implicated in the progression of numerous cancers.[3] The binding of HGF to c-Met triggers a cascade of downstream signaling events, primarily through the MAPK/RAS and PI3K/AKT pathways, promoting cell survival and proliferation.[3][4]
Antitubercular Activity: Enoyl-Acyl Carrier Protein Reductase (InhA)
InhA is a crucial enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6] Inhibition of InhA disrupts cell wall formation, leading to bacterial death.[7] InhA is the primary target for the frontline antitubercular drug isoniazid.[5]
Antioxidant Activity: Peroxiredoxins
Peroxiredoxins (Prxs) are a family of antioxidant enzymes that play a critical role in protecting cells from oxidative damage by reducing hydrogen peroxide.[8] Dysregulation of oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. By modulating the activity of enzymes like peroxiredoxins, chemical compounds can influence the cellular redox state.
Experimental Protocols: Molecular Docking
This section provides a generalized yet detailed protocol for performing molecular docking studies with this compound using widely accepted software like AutoDock Vina.
Workflow Overview
Materials and Software
-
Protein Structure: 3D crystal structure of the target protein in PDB format (e.g., from the Protein Data Bank).
-
Ligand Structure: 3D structure of this compound in SDF or MOL2 format.
-
Software:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Open Babel: For file format conversions.
-
PyMOL or BIOVIA Discovery Studio Visualizer: For visualization and analysis of results.
-
Detailed Methodology
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the PDB file of the target protein (e.g., c-Met: 2WGJ, InhA: 4DRE).
-
Clean the Protein: Open the PDB file in a molecular viewer. Remove water molecules, co-factors, and any co-crystallized ligands. If the protein has multiple chains, retain only the chain containing the active site of interest.
-
Add Hydrogens: Use AutoDock Tools to add polar hydrogens to the protein structure.
-
Assign Charges: Compute Gasteiger charges for the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Draw the 2D structure of this compound and convert it to a 3D structure using a chemical drawing software.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Define Torsion Angles: Use AutoDock Tools to define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand in the PDBQT file format.
Step 3: Grid Box Generation
-
Identify the Binding Site: The binding site can be identified from the location of the co-crystallized ligand in the original PDB file or through literature reports.
-
Define the Grid Box: In AutoDock Tools, define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site. Note the center coordinates and dimensions of the grid box.
Step 4: Molecular Docking Simulation
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box center coordinates and dimensions, and the number of binding modes to generate.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
Step 5: Analysis of Results
-
Binding Affinity: The output file will contain the binding affinities (in kcal/mol) for the predicted binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Interaction Analysis: Use a molecular visualization tool like PyMOL or Discovery Studio to load the docked complex. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identify the key amino acid residues involved in the binding.
Data Presentation
The following table summarizes representative docking scores of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against various targets as reported in the literature.
| Compound Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine | c-Met tyrosine kinase | 3DKC | -3.058 to -4.131 | Not specified | [5] |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MTB CYP121 | 2Y8R | - | Not specified | |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Enoyl-acyl carrier protein reductase (InhA) | 4DRE | - | Not specified | |
| Various 1,2,4-triazole derivatives | Peroxiredoxin-5 | 3MNG | Varies | Not specified | [9] |
Note: The docking scores are indicative and can vary depending on the specific software, force field, and parameters used.
Conclusion and Future Directions
The protocols and data presented herein provide a robust framework for initiating and conducting molecular docking studies on this compound and its analogs. The insights gained from these computational studies can effectively guide the rational design and synthesis of novel derivatives with enhanced potency and selectivity for specific therapeutic targets. Future work should involve validating the in silico findings through in vitro and in vivo biological assays to confirm the predicted activities and mechanisms of action. Furthermore, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-protein complexes over time.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxiredoxins, oxidative stress, and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
Troubleshooting & Optimization
improving the yield and purity of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction in Step 1 (Formation of Potassium Dithiocarbazinate): Insufficient reaction time or inadequate mixing. | - Ensure the reaction mixture is stirred vigorously for the entire duration. - Extend the reaction time if monitoring (e.g., by TLC) indicates the presence of starting material. |
| Incomplete cyclization in Step 2 (Formation of the Triazole Ring): Insufficient heating, inadequate amount of hydrazine hydrate, or premature precipitation. | - Ensure the reflux temperature is maintained throughout the reaction. - Use a slight excess of hydrazine hydrate to drive the reaction to completion. - Ensure the reaction has ceased evolving hydrogen sulfide before cooling and acidification. | |
| Loss of product during workup and purification: Product is too soluble in the recrystallization solvent or premature precipitation during acidification. | - Cool the recrystallization solution thoroughly on an ice bath to maximize crystal formation. - Add the acid dropwise during precipitation and cool the mixture to ensure complete precipitation before filtration. | |
| Impure Product (Discolored or Oily) | Presence of unreacted starting materials or intermediates: Incomplete reaction in either step. | - Monitor the reaction progress using TLC to ensure complete conversion of starting materials. - Purify the intermediate potassium dithiocarbazinate salt before proceeding to the cyclization step if necessary. |
| Formation of side products: Oxidation of the thiol group or formation of other heterocyclic systems. | - Use degassed solvents to minimize oxidation. - Carefully control the reaction temperature, as higher temperatures can sometimes lead to side reactions. - Ensure the pH during acidification is controlled to avoid degradation of the product. | |
| Contamination from reagents or solvents: Use of low-quality reagents or wet solvents. | - Use analytical grade reagents and anhydrous solvents where specified. | |
| Difficulty in Purification/Recrystallization | Product is an oil or does not crystallize: Presence of impurities inhibiting crystallization. | - Attempt to purify the crude product by column chromatography before recrystallization. - Try different solvent systems for recrystallization (e.g., ethanol/water mixtures, methanol, acetonitrile). - Use a seed crystal to induce crystallization. |
| Product co-precipitates with impurities: Similar solubility of the product and impurities. | - Perform multiple recrystallizations. - Consider a different purification technique, such as column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step process. First, phenylacetic acid hydrazide is reacted with carbon disulfide in the presence of a base, typically potassium hydroxide in ethanol, to form potassium 3-(phenylacetyl)dithiocarbazate. In the second step, this intermediate is cyclized by refluxing with hydrazine hydrate to yield the desired this compound.
Q2: I am getting a much lower yield than the reported 53%. What are the most critical factors affecting the yield?
A2: Several factors can significantly impact the yield. Ensure that the initial reaction between phenylacetic acid hydrazide and carbon disulfide goes to completion. The cyclization step is also critical; ensure you are using a sufficient amount of hydrazine hydrate and refluxing for an adequate amount of time. The evolution of hydrogen sulfide gas is an indicator that the reaction is proceeding. Finally, careful control of the precipitation and recrystallization steps is crucial to minimize product loss.
Q3: My final product is off-white or yellowish instead of a white solid. What could be the cause?
A3: A discolored product often indicates the presence of impurities. This could be due to residual starting materials, side products, or oxidation of the thiol group. Ensure your starting materials are pure and consider purifying the intermediate potassium dithiocarbazinate salt before cyclization. During workup, minimize the exposure of the product to air and heat to prevent oxidation. Multiple recrystallizations may be necessary to obtain a pure white product.
Q4: What are the best solvents for recrystallizing this compound?
A4: Ethanol is a commonly reported and effective solvent for the recrystallization of this compound.[1][2] An ethanol-water mixture can also be used to improve the yield by decreasing the solubility of the product in the solvent system.[2]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot. This will help you determine the optimal reaction time and ensure the reaction has gone to completion before proceeding with the workup.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of Potassium 3-(phenylacetyl)dithiocarbazate
-
Dissolve phenylacetic acid hydrazide (0.1 mol) in absolute ethanol (150 mL).
-
To this solution, add a solution of potassium hydroxide (0.1 mol) in absolute ethanol (50 mL) with stirring.
-
Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-18 hours.
-
The precipitated potassium salt is then filtered, washed with cold ether, and dried under vacuum.
Step 2: Synthesis of this compound
-
Suspend the potassium 3-(phenylacetyl)dithiocarbazate (0.05 mol) in water (100 mL).
-
Add hydrazine hydrate (0.1 mol) to the suspension.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions).
-
After the evolution of gas ceases, cool the reaction mixture to room temperature.
-
Acidify the cooled solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The precipitated white solid is filtered, washed thoroughly with cold water, and dried.
-
The crude product is then recrystallized from ethanol or an ethanol-water mixture to yield pure this compound. A reported yield for this compound is 53%.[2]
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Phenylacetic acid hydrazide | 1. CS₂, KOH 2. N₂H₄·H₂O | Ethanol, Water | - | 53 | [2] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzoic acid hydrazide | 1. CS₂, KOH 2. N₂H₄·H₂O | Ethanol, Water | Reflux until H₂S ceases | 65.10 | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Caption: Troubleshooting logic for product impurity issues.
References
Technical Support Center: Purification and Recrystallization of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification and recrystallization of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.
Q1: I've followed the synthesis protocol, but no crystals are forming in the solution, even after cooling. What should I do?
Failure to crystallize is a common issue, often due to supersaturation.[1] Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1][2]
-
Seed Crystals: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[1][2]
-
Reduce Solvent Volume: It's possible that too much solvent was used, making the solution too dilute for crystals to form.[2] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Extended Cooling: Sometimes, crystallization is a slow process. Try cooling the solution in an ice bath or placing it in a refrigerator for an extended period.
Q2: My compound has separated as an oily liquid instead of solid crystals. How can I fix this "oiling out"?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when significant impurities are present.[2] To address this:
-
Reheat and Add More Solvent: Warm the mixture to redissolve the oil. Add a small amount of additional solvent to ensure the compound remains dissolved at a slightly lower temperature, then cool the solution very slowly.[2][3]
-
Slow Cooling: Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly, such as a wooden block or several layers of paper towels. Very slow cooling can favor the formation of crystals over oil.[2]
-
Change Solvents: The chosen solvent may not be ideal. The compound might be too soluble in it. A different solvent or a mixed solvent system might be necessary.
Q3: After recrystallization, my yield is very low. What are the common causes and how can I improve it?
A low recovery of the purified compound can be due to several factors. The most common reasons are using an excess of solvent or premature crystallization during filtration. To improve your yield:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.
-
Second Crop of Crystals: The filtrate (mother liquor) still contains some dissolved product. You can often obtain a "second crop" of crystals by concentrating the filtrate (boiling off some of the solvent) and cooling it again. Note that this second crop may be less pure than the first.
-
Pre-heat Glassware: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.
Q4: The recrystallized product is still colored or appears impure. What went wrong?
Persistent impurities can result from a few issues:
-
Rapid Cooling: If the solution is cooled too quickly, impurities can become trapped within the crystal lattice of your product.[3] The key to high purity is slow crystal growth.
-
Inappropriate Solvent: The impurities may have very similar solubility properties to your desired compound in the chosen solvent. In this case, recrystallization alone may not be sufficient. Consider trying a different solvent or using an alternative purification method like column chromatography.[2][4]
-
Adsorbed Impurities: Highly colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules. Use charcoal sparingly, as it can also adsorb some of your product.
Frequently Asked Questions (FAQs)
What is the reported melting point of this compound?
The reported melting point is in the range of 207-209 °C.[5]
What is a suitable solvent for the recrystallization of this compound?
Ethanol has been successfully used for the recrystallization of this compound and related compounds.[6][7][8] Methanol is also a potential solvent.[9] The ideal recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[1]
What are potential impurities from the synthesis?
Common impurities could include unreacted starting materials such as phenylacetic acid hydrazide, or byproducts from the cyclization reaction.[5][6]
How can I assess the purity of my final product?
The purity of the recrystallized this compound can be assessed by:
-
Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value. Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like ¹H-NMR, ¹³C-NMR, and FTIR can confirm the structure and identify the presence of impurities.[5][6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₄S | [5] |
| Molecular Weight | 206.27 g/mol | [5] |
| Melting Point | 207-209 °C | [5] |
| Appearance | White or colorless crystals/powder | [6][9] |
Table 2: General Solubility Behavior for Recrystallization
| Solvent Type | Solubility at Room Temp. | Solubility at Boiling Point | Suitability for Recrystallization |
| Ideal | Low | High | Excellent |
| Non-ideal | High | High | Poor (too soluble) |
| Non-ideal | Low | Low | Poor (not soluble enough) |
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection: Based on literature and solubility tests, select an appropriate solvent (e.g., ethanol).[6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[10]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.[1][3]
-
Cooling: Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][10]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.
Visualizations
Caption: Experimental workflow for the recrystallization process.
Caption: Troubleshooting decision tree for failure to crystallize.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
identifying and minimizing side products in 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yielded a mixture of products, with a significant byproduct that is difficult to separate. What is the likely identity of this major side product?
Answer: The most probable major side product is the isomeric 5-benzyl-2-amino-1,3,4-thiadiazole. This arises from an alternative cyclization pathway of the intermediate, 2-(phenylacetyl)hydrazine-1-carbothioamide. While the desired 1,2,4-triazole is formed via intramolecular cyclization involving the nitrogen atom of the hydrazine moiety, the 1,3,4-thiadiazole results from cyclization involving the sulfur atom attacking the carbonyl group, followed by dehydration.[1][2] The reaction conditions, particularly the pH, can influence the ratio of these two products.
Question 2: The yield of my desired this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Side Product Formation: As mentioned above, the formation of the 1,3,4-thiadiazole isomer is a common issue that can significantly reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can impact the yield. For the cyclization of phenylacetic acid hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate, an alkaline medium is crucial for favoring the formation of the triazole ring.[2][3]
-
Loss during Work-up and Purification: The product might be lost during extraction or recrystallization. Ensure proper pH adjustment during precipitation and choose an appropriate recrystallization solvent (e.g., ethanol or ethanol-water mixture) to minimize solubility losses.[1]
Question 3: My final product shows impurities in the NMR spectrum that I cannot identify. What are other possible minor side products?
Answer: Besides the major 1,3,4-thiadiazole isomer, other minor impurities could include:
-
Unreacted Starting Materials: Residual phenylacetic acid, phenylacetic acid hydrazide, or thiocarbohydrazide.
-
Intermediate Acylthiosemicarbazide: Incomplete cyclization can leave the intermediate 2-(phenylacetyl)hydrazine-1-carbothioamide in the final product.
-
Disulfide Byproduct: The thiol group of the desired product can be susceptible to oxidation, leading to the formation of a disulfide-linked dimer, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Products from Thiocarbohydrazide Self-Condensation: Thiocarbohydrazide can undergo self-condensation or react with carbon disulfide to form other heterocyclic systems, although these are less common under the typical reaction conditions for the target synthesis.[4]
Question 4: How can I effectively purify the crude product to remove the side products?
Answer: Purification of this compound is typically achieved through recrystallization.[1][2]
-
Recrystallization: Ethanol or an ethanol-water mixture is commonly used. The difference in solubility between the desired triazole and the thiadiazole side product in these solvents can be exploited for separation.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system with a gradient of ethyl acetate in hexane or chloroform in methanol can be effective, but the appropriate solvent system should be determined by TLC analysis.
-
Acid-Base Extraction: The amphoteric nature of the product (due to the amino and thiol groups) might allow for purification via acid-base extraction, although this is less commonly reported.
Frequently Asked Questions (FAQs)
What is the most common and reliable synthetic route for this compound?
Two primary routes are widely used:
-
From Phenylacetic Acid and Thiocarbohydrazide: This is a direct, one-pot method where phenylacetic acid is heated with thiocarbohydrazide, often without a solvent or in a high-boiling solvent.[5]
-
From Phenylacetic Acid Hydrazide: Phenylacetic acid hydrazide is first reacted with carbon disulfide in the presence of a base (like potassium hydroxide) to form a potassium dithiocarbazate salt. This intermediate is then cyclized by reacting with hydrazine hydrate to yield the final product.[2][6]
What are the critical reaction parameters to control for minimizing side product formation?
-
pH: An alkaline medium during cyclization generally favors the formation of the 1,2,4-triazole ring over the 1,3,4-thiadiazole.[7]
-
Temperature: The reaction temperature should be carefully controlled. Excessively high temperatures can lead to decomposition and the formation of more side products.
-
Reaction Time: Sufficient time should be allowed for the reaction to go to completion to minimize the presence of unreacted starting materials and intermediates.
How can I confirm the identity and purity of my final product?
The structure and purity of this compound can be confirmed using a combination of analytical techniques:
-
Melting Point: The reported melting point is in the range of 207-209 °C.[1] A sharp melting point close to this range is indicative of high purity.
-
Spectroscopy:
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S).[1]
Data Presentation
Table 1: Spectroscopic Data for this compound [1]
| Technique | Observed Signals/Bands |
| IR (cm⁻¹) | 3337 (N-H), 2350 (SH), 1620 (C=N) |
| ¹H-NMR (δ, ppm) | 5.01 (s, 2H, NH₂), 5.41 (s, 2H, CH₂), 6.72-7.02 (m, 5H, Ar-H), 13.01 (s, 1H, SH) |
| ¹³C-NMR (δ, ppm) | 35.41, 111.89, 113.98, 125.71, 127.91, 128.31, 139.90, 141.54, 142.83, 145.20, 156.54 |
Experimental Protocols
Protocol 1: Synthesis from Phenylacetic Acid and Thiocarbohydrazide [5]
-
A mixture of phenylacetic acid (1.36 g, 10 mmol) and thiocarbohydrazide (1.06 g, 10 mmol) is heated in an oil bath.
-
The temperature is gradually raised to the melting point of the mixture and maintained for the time required as monitored by TLC.
-
After cooling, the solidified mass is triturated with a saturated solution of sodium bicarbonate.
-
The solid product is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure this compound.
Protocol 2: Synthesis from Phenylacetic Acid Hydrazide [2][6]
-
Preparation of Potassium 2-(phenylacetyl)hydrazine-1-carbodithioate: To a solution of potassium hydroxide (0.56 g, 10 mmol) in absolute ethanol (20 mL), phenylacetic acid hydrazide (1.50 g, 10 mmol) is added. Carbon disulfide (0.76 g, 10 mmol) is then added dropwise while cooling in an ice bath. The mixture is stirred at room temperature for 12-16 hours. The precipitated salt is filtered, washed with cold ether, and dried.
-
Synthesis of this compound: A suspension of the potassium salt (10 mmol) and hydrazine hydrate (99%, 1 mL, 20 mmol) in water (20 mL) is refluxed for 4-6 hours, or until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper). The reaction mixture is then cooled to room temperature and poured into cold water (50 mL). The solution is acidified with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with cold water, and recrystallized from an ethanol-water mixture.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for synthesis issues.
Caption: Competing reaction pathways in the synthesis.
References
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 5. Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
optimizing reaction conditions for synthesizing derivatives of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield for my this compound synthesis. What are the common causes and how can I optimize the reaction?
A1: Low yields are a common issue in the synthesis of 1,2,4-triazole derivatives. Several factors could be contributing to this problem. Here are some key areas to investigate for optimization:
-
Purity of Starting Materials: Ensure that your starting materials, particularly phenylacetic acid hydrazide and carbon disulfide, are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Conditions for Dithiocarbazinate Formation: The reaction of the hydrazide with carbon disulfide in the presence of a base (like KOH) is critical. Ensure the reaction is carried out in an appropriate solvent, typically absolute ethanol, and that the temperature is controlled.
-
Cyclization Step: The cyclization with hydrazine hydrate is a crucial step. The reaction is often carried out under reflux. Ensure the reflux time is adequate for the reaction to go to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[1][2]
-
pH Control: During the workup, acidification is often required to precipitate the product. The final pH can significantly impact the yield. Careful and gradual acidification is advised.
-
Product Isolation and Purification: Significant product loss can occur during recrystallization.[3] Using an excessive amount of solvent is a frequent cause of low recovery.[3] Consider performing small-scale solubility tests to find an ideal solvent that dissolves your compound when hot but has low solubility when cold.[3] If a single solvent is not ideal, a mixed solvent system can be employed.[3]
Q2: I seem to be forming a significant amount of a side product. How can I identify it and minimize its formation?
A2: A common side product in the synthesis of 1,2,4-triazoles from thiosemicarbazide precursors is the corresponding 1,3,4-thiadiazole derivative.[4] The formation of this side product is often influenced by the reaction medium.
-
Identification: 1H NMR spectroscopy is a reliable method to distinguish between the 1,2,4-triazole and the 1,3,4-thiadiazole isomers. The chemical shifts of the protons on the heterocyclic ring will be different.[5]
-
Minimizing Formation: The cyclization of acylthiosemicarbazide derivatives in an alkaline medium generally favors the formation of 1,2,4-triazole derivatives, whereas an acidic medium can lead to the formation of 1,3,4-thiadiazoles.[4] Therefore, maintaining alkaline conditions during the cyclization step is crucial.
Q3: My Schiff base synthesis (reaction of this compound with an aldehyde) is not proceeding as expected. What can I do?
A3: The condensation reaction between the 4-amino group of the triazole and an aldehyde to form a Schiff base is typically straightforward but can sometimes present challenges.
-
Catalyst: The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid or concentrated HCl, in an alcoholic solvent like ethanol.[6][7] Ensure you are using an appropriate catalyst.
-
Reaction Time and Temperature: The reaction is usually carried out under reflux for several hours.[1][6] Monitoring the reaction by TLC will help determine the optimal reaction time.
-
Aldehyde Reactivity: The reactivity of the aldehyde can influence the reaction. Electron-withdrawing groups on the aromatic ring of the aldehyde can make the carbonyl carbon more electrophilic and may speed up the reaction, while electron-donating groups might slow it down.
-
Water Removal: The formation of a Schiff base is a condensation reaction that produces water. In some cases, removal of water using a Dean-Stark apparatus or molecular sieves might be necessary to drive the equilibrium towards the product, although this is not always required for this specific reaction.
Q4: I am having trouble with the purification of my final 1,2,4-triazole derivative. What are the recommended procedures?
A4: Purification is critical to obtain a high-purity product. Recrystallization is the most common method for purifying solid 1,2,4-triazole derivatives.
-
Solvent Selection: As mentioned in Q1, choosing the right solvent is key. Ethanol is frequently used for the recrystallization of these compounds.[6][7]
-
Recrystallization Technique: To maximize crystal formation, allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath.[3] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[3]
-
Washing: After filtering the crystals, wash them with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a common synthetic route involving the cyclization of a potassium dithiocarbazinate salt.[2][8]
Step 1: Synthesis of Phenylacetic Acid Hydrazide
-
A mixture of methyl phenylacetate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of Potassium 3-(phenylacetyl)dithiocarbazinate
-
To a solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), phenylacetic acid hydrazide (0.1 mol) is added.
-
The mixture is cooled in an ice bath, and carbon disulfide (0.12 mol) is added dropwise with constant stirring.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The precipitated potassium salt is filtered, washed with cold ether, and dried.
Step 3: Synthesis of this compound
-
A suspension of potassium 3-(phenylacetyl)dithiocarbazinate (0.05 mol) in water (50 mL) is prepared.
-
Hydrazine hydrate (0.1 mol) is added, and the mixture is refluxed for 4-6 hours.
-
The reaction mixture is then cooled and carefully acidified with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from ethanol to yield pure this compound.[6]
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the synthesis of Schiff bases from this compound and an aromatic aldehyde.[6][7]
-
A mixture of this compound (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) is dissolved in ethanol (25 mL).
-
A few drops of concentrated hydrochloric acid or glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid (Schiff base) is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 5-Benzyl-4-arylideneamino-4H-1,2,4-triazole-3-thiols
| Aldehyde Reactant | Catalyst | Reflux Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde | conc. HCl | 2 | - | - | [6] |
| p-Chlorobenzaldehyde | conc. HCl | 2 | 58 | 205-206 | [6] |
| m-Nitrobenzaldehyde | conc. HCl | 2 | 69 | 181-182 | [6] |
Note: Yields can vary based on experimental conditions and scale.
Visualizations
Experimental Workflow Diagrams
References
- 1. connectjournals.com [connectjournals.com]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
stability issues and degradation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol in solution
This technical support center provides guidance on the stability and potential degradation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which gives it considerable stability. Generally, these structures are resistant to breaking down under mild acidic conditions.[1] Many synthetic procedures for similar compounds even use mineral acids like HCl to precipitate the final product, which indicates good short-term stability in acidic environments.[1] However, long-term exposure to harsh acidic conditions, such as high acid concentrations and elevated temperatures, can lead to degradation.[1]
Q2: What are the typical acidic conditions that this compound can tolerate?
A2: For routine experimental procedures, like acidic workups or short-term storage in acidic buffers (pH 3-6) at room temperature, significant degradation is not expected.[1] Some related compounds have been studied as corrosion inhibitors in acidic environments, suggesting a degree of resilience.[1] For long-term storage, however, a neutral or slightly acidic pH is recommended.[1]
Q3: How does the thiol group affect the stability of the triazole ring in an acidic solution?
A3: The thiol (-SH) group is in a tautomeric equilibrium with the thione (C=S) form, with the thione form generally being predominant in 3-mercapto-1,2,4-triazoles.[2] While this tautomerism influences the electronic properties of the ring, it does not inherently make the triazole ring significantly more susceptible to acid-catalyzed hydrolysis compared to other substituted triazoles.[1] The primary site of protonation in acidic media will be the nitrogen atoms of the triazole ring.[1]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation products for this compound are not extensively documented in the provided search results, forced degradation studies on similar heterocyclic compounds suggest that hydrolysis, oxidation, and photolysis are common degradation pathways.[3][4][5] Under strong acidic conditions, hydrolysis of the triazole ring is a possibility, potentially leading to the formation of the starting materials or other rearranged products.[6][7]
Troubleshooting Guide
Issue 1: Appearance of new peaks in HPLC chromatogram over time in an acidic solution.
-
Possible Cause: Although generally stable, long-term storage in acidic solutions, even at a moderately low pH, can cause slow degradation. The rate of degradation can be influenced by temperature, pH, and the specific components of the buffer.[1]
-
Troubleshooting Steps:
-
Whenever possible, prepare fresh solutions of the compound for your experiments.[1]
-
If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) and protected from light.[1]
-
Analyze a sample of the fresh solution by HPLC to use as a baseline for comparison with stored solutions.
-
Consider performing a forced degradation study to identify potential degradation products and their retention times.
-
Issue 2: Low yield or product degradation during acid-mediated precipitation.
-
Possible Cause: While short-term exposure to acid for precipitation is generally acceptable, prolonged exposure or the use of highly concentrated acids at elevated temperatures can cause some degradation.[1][6]
-
Troubleshooting Steps:
-
Ensure the solution is cooled in an ice bath before and during acidification to minimize temperature-related degradation.[1]
-
Minimize the time the product remains in the acidic solution. Filter the precipitate as soon as it forms.[1]
-
If your protocol allows, consider using a weaker acid, such as acetic acid, for precipitation.[1]
-
Analyze the acidic filtrate by HPLC or LC-MS to check for any dissolved product or potential degradation products.[1]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the chemical stability of a drug substance.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4]
Objective: To identify potential degradation products and pathways for this compound.
Stress Conditions (as per ICH guidelines): [4]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, add an aliquot of the stock solution to the stressor solution.
-
Incubate the samples for the specified time and temperature.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Data Presentation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | Data | Data |
| 0.1 M NaOH | 24 | 60 | Data | Data |
| 3% H₂O₂ | 24 | Room Temp | Data | Data |
| Dry Heat | 48 | 80 | Data | Data |
| UV/Vis Light | Specify | Room Temp | Data | Data |
| Note: This table should be populated with experimental data. |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting new HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
Technical Support Center: Interpreting Complex Spectra of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. This guide focuses on the interpretation of complex Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Spectral Data Summary
The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 13.01 | Singlet | 1H | SH |
| 6.72-7.02 | Multiplet | 5H | Ar-H |
| 5.41 | Singlet | 2H | CH₂ |
| 5.01 | Singlet | 2H | NH₂ |
Table 2: ¹³C NMR Spectral Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 35.41 | CH₂ |
| 111.89 | Aromatic CH |
| 113.98 | Aromatic CH |
| 125.71 | Aromatic CH |
| 127.91 | Aromatic CH |
| 128.31 | Aromatic CH |
| 139.90 | Aromatic C (quaternary) |
| 141.54 | Triazole C5 |
| 142.83 | Aromatic C (quaternary) |
| 145.20 | Aromatic C (quaternary) |
| 156.54 | Triazole C3 |
Experimental Protocols
Synthesis of this compound:
A common synthetic route involves the cyclization of a thiosemicarbazide derivative. Phenylacetic acid hydrazide is reacted with an isothiocyanate, and the resulting thiosemicarbazide is then cyclized in an alkaline medium to form the triazole ring.[1][2]
NMR Spectroscopy:
A sample is typically dissolved in a deuterated solvent, such as DMSO-d₆. ¹H and ¹³C NMR spectra are then acquired on a spectrometer, for instance, a 200 MHz instrument, using tetramethylsilane (TMS) as an internal standard.[2]
Mass Spectrometry:
For analysis by mass spectrometry, the sample can be introduced via direct infusion or after separation by liquid chromatography (LC). Electrospray ionization (ESI) is a common soft ionization technique for this type of polar molecule, often resulting in the observation of the protonated molecular ion [M+H]⁺.
Troubleshooting and FAQs
Here are some common questions and troubleshooting tips for the spectral analysis of this compound.
NMR Spectroscopy
-
Q: Why is the -SH proton peak sometimes broad or not observed?
-
A: This can be due to several factors. The compound can exist in equilibrium between its thiol and thione tautomeric forms. In the thione form, the proton is on a nitrogen atom (N-H) and may appear as a broad signal further downfield (around 13-14 ppm). The exchange rate between these tautomers can also lead to peak broadening. Additionally, exchange with residual water in the NMR solvent can cause the -SH proton signal to broaden or disappear.
-
-
Q: How can I confirm the presence of the -SH or -NH proton?
-
A: A D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube. The sample is shaken, and the spectrum is re-acquired. Exchangeable protons like -SH and -NH will be replaced by deuterium, causing their signals to disappear from the spectrum.
-
-
Q: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I assign the individual proton signals?
-
A: The five protons of the benzyl group can have very similar chemical shifts, leading to overlapping signals. Using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) can improve signal dispersion. Additionally, two-dimensional (2D) NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, which will aid in the definitive assignment of the aromatic signals.[3]
-
-
Q: I am seeing unexpected peaks in my NMR spectrum. What could be the cause?
-
A: Unexpected peaks could be due to impurities from the synthesis, such as starting materials or by-products. It is also possible that the compound is degrading. This compound can be susceptible to oxidation, which could lead to the formation of a disulfide-linked dimer.
-
Mass Spectrometry
-
Q: What is the expected molecular ion in the mass spectrum?
-
A: Using a soft ionization technique like ESI in positive ion mode, you would expect to see the protonated molecular ion, [M+H]⁺, at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.
-
-
Q: What are the likely fragmentation patterns in the mass spectrum?
-
A: The fragmentation of this compound can be complex. Common fragmentation pathways for similar compounds involve the loss of small neutral molecules such as N₂, NH₃, and SH. The benzyl group can also be cleaved, leading to a prominent tropylium ion fragment.
-
-
Q: I am having trouble getting a good signal in my mass spectrum. What can I do?
-
A: Ensure your sample is adequately pure and free of salts that can suppress the ionization process. Optimize the ionization source parameters, such as the capillary voltage and temperature. If using LC-MS, ensure that the mobile phase is compatible with your analyte and the ionization method.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: A potential fragmentation pathway for this compound in ESI-MS.
Caption: General experimental workflow for spectroscopic analysis.
References
Technical Support Center: Troubleshooting Low Biological Activity in 1,2,4-Triazole-3-Thiol Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low biological activity in newly synthesized 1,2,4-triazole-3-thiol compounds.
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to lower-than-expected biological activity in your synthesized compounds.
Question 1: My newly synthesized 1,2,4-triazole-3-thiol derivative shows poor or no biological activity. What are the initial troubleshooting steps?
Answer:
When encountering low biological activity, a systematic approach to troubleshooting is crucial. Start by verifying the fundamental aspects of your compound and experimental setup. Here is a logical workflow to follow:
Caption: Troubleshooting workflow for low biological activity.
Question 2: How can I be sure that I have synthesized the 1,2,4-triazole-3-thiol and not an inactive isomer?
Answer:
A common challenge in the synthesis of 1,2,4-triazole-3-thiols is the potential formation of the 1,3,4-thiadiazol-2-amine isomer, which may exhibit lower or different biological activity. The synthetic route, particularly the cyclization step of the thiosemicarbazide intermediate, can be influenced by reaction conditions.
-
Acidic vs. Basic Conditions: Alkaline-mediated cyclization of acylthiosemicarbazides generally favors the formation of 1,2,4-triazole-3-thiones. In contrast, strong acid catalysis can lead to the formation of 1,3,4-thiadiazole derivatives.[1]
You can distinguish between these isomers using spectroscopic methods:
-
NMR Spectroscopy: The chemical shifts of the ring protons and carbons will differ significantly between the two heterocyclic systems. A comparison of the 1H NMR spectra of 5-phenyl-4H-1,2,4-triazole-3-thiol and 5-phenyl-1,3,4-thiadiazol-2-amine shows distinct differences in the chemical shift regions for the protons of the triazole and thiadiazole rings.[1]
-
IR Spectroscopy: The vibrational frequencies for C=N, C=S, and N-H bonds will vary between the triazole and thiadiazole rings.
Caption: Synthetic routes influencing isomer formation.
Question 3: Could the tautomeric form of my compound affect its biological activity?
Answer:
Yes, 1,2,4-triazole-3-thiol compounds can exist in two tautomeric forms: the thiol and the thione form.[2] This equilibrium can be influenced by the solvent and pH. The biological activity of your compound may be dependent on a specific tautomeric form, as the shape and hydrogen bonding capabilities of the molecule change. It is important to characterize this equilibrium for your specific compound and consider its relevance to the biological assay conditions.
Question 4: What is the role of different substituents on the biological activity of 1,2,4-triazole-3-thiols?
Answer:
The nature and position of substituents on the 1,2,4-triazole ring play a critical role in determining the biological activity. The structure-activity relationship (SAR) can be complex, but some general trends have been observed:
-
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups (e.g., -OH, -OCH3) can enhance antimicrobial and antitumor activity. Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) on an aromatic ring can affect the molecule's ability to bind to biological targets like enzymes or DNA.[3]
-
Lipophilicity: The lipophilicity of the substituents can influence the compound's ability to cross cell membranes. Highly polar or non-polar compounds may have poor bioavailability.
-
Steric Hindrance: Bulky substituents can sterically hinder the interaction of the triazole core with its biological target, leading to reduced activity.
If your compound has low activity, consider synthesizing analogues with different substituents to explore the SAR and identify more potent derivatives.
Summary of Biological Activity Data
The following table summarizes reported biological activities for various 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives. This data can serve as a benchmark for your experimental results.
| Compound ID | Substituents (R1 at N4, R2 at C5) | Biological Activity | Reported Results | Citation |
| 5a | R1=Hexyl, R2=Phenyl | Antioxidant, Cytotoxic | 85% free radical scavenging at 3 ppm; LD50 = 129.62 µg/ml | [4] |
| 5b | R1=Hexyl, R2=2-pyridyl | Antioxidant, Cytotoxic | 85% free radical scavenging at 3 ppm; LD50 = 161.577 µg/ml | [4] |
| 5c | R1=Hexyl, R2=3-pyridyl | Antibacterial, Antitumor | Active against gram-positive cocci; 75% tumor inhibition | [4] |
| 6d | R1=Cyclohexyl, R2=4-pyridyl | Cytotoxic | LD50 = 81.56 µg/ml | [4] |
| 6f | R1=Cyclohexyl, R2=Benzyl | Antibacterial, Antioxidant | Active against gram-positive cocci; 85% free radical scavenging | [4] |
| 32b, 32d | Arylhydrazones of 5-phenyl-1-H-1,2,4-triazole-3-thione | Antibacterial | MIC = 200 mg/mL against S. aureus, P. aeruginosa, and E. coli | [3] |
| 53 | 5-phenyl-1H-1,2,4-triazole-3-thiol | Antibacterial | Active against S. aureus, inactive against E. coli and P. aeruginosa | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and biological evaluation of 1,2,4-triazole-3-thiol compounds.
General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols[4]
This protocol describes a common method involving the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.
Caption: General synthesis workflow for 1,2,4-triazole-3-thiols.
Materials:
-
Substituted hydrazide
-
Substituted isothiocyanate
-
Absolute ethanol
-
8% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Formation of Thiosemicarbazide:
-
Dissolve the substituted hydrazide (1 mole equivalent) in absolute ethanol.
-
Add the substituted isothiocyanate (1 mole equivalent) to the solution.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration. Wash with cold ethanol and dry.
-
-
Cyclization to 1,2,4-Triazole-3-thiol:
-
Suspend the synthesized thiosemicarbazide (1 mole equivalent) in an 8% aqueous NaOH solution.
-
Reflux the mixture for 4-5 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cooled solution with concentrated HCl to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
-
Purification:
-
Recrystallize the crude product from 70% ethanol to obtain the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.
-
-
Characterization:
-
Confirm the structure of the final compound using FT-IR, 1H-NMR, and elemental analysis.[4]
-
Antibacterial Activity Assay (Agar Well Diffusion Method)[4]
Materials:
-
Synthesized 1,2,4-triazole-3-thiol compounds
-
Dimethylsulfoxide (DMSO)
-
Nutrient agar medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Standard antibiotic solution (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Test Solutions: Prepare a 0.1% solution of the synthesized compounds in DMSO.[4]
-
Inoculation of Agar Plates:
-
Prepare nutrient agar plates according to the manufacturer's instructions.
-
Spread a uniform lawn of the test bacterial culture on the surface of the agar plates.
-
-
Well Diffusion Assay:
-
Aseptically create wells (6 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution into each well.
-
Use DMSO as a negative control and a standard antibiotic solution as a positive control.
-
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antibacterial activity.
Antioxidant Activity Assay (DPPH Free Radical Scavenging)[4]
Materials:
-
Synthesized 1,2,4-triazole-3-thiol compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Ascorbic acid (standard)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Test Samples: Prepare different concentrations of the synthesized compounds in methanol.
-
Reaction Mixture:
-
In a test tube, mix a specific volume of the test sample with a DPPH methanolic solution.
-
The final concentration of DPPH should be kept constant.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The control contains methanol instead of the test sample. Use ascorbic acid as a positive control.
-
This guide provides a starting point for troubleshooting and further experimentation. For more specific issues, consulting the detailed literature on 1,2,4-triazole chemistry and pharmacology is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
methods to increase the aqueous solubility of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol for bioassays
<
This guide provides researchers with strategies and troubleshooting advice for increasing the aqueous solubility of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and similar poorly soluble compounds for use in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the first step to solubilize a poorly water-soluble compound like this compound for a bioassay?
A1: The most common initial approach is to prepare a concentrated stock solution by dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[1] This stock solution is then serially diluted to the final working concentration in the aqueous assay medium. It is critical to keep the final concentration of the organic solvent low (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced toxicity or artifacts.[1][2]
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What is happening and how can I fix it?
A2: This phenomenon, often called "crashing out" or "solvent shock," occurs when the compound's solubility limit is exceeded as the high-concentration organic stock is diluted into the aqueous medium.[3][4] To mitigate this, you can try several troubleshooting steps:
-
Decrease Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. An initial solubility test is recommended.[3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions directly in the pre-warmed (37°C) culture medium.[3][5] This gradual solvent exchange can help keep the compound in solution.[2]
-
Optimize Mixing: Add the stock solution dropwise to the medium while gently vortexing or stirring to ensure rapid and uniform dispersion.[2][3]
-
Increase Stock Concentration: Preparing a more concentrated stock solution allows you to use a smaller volume for dilution, thereby lowering the final percentage of organic solvent, which can sometimes be the cause of precipitation.[5]
Q3: Beyond using DMSO, what other methods can increase the aqueous solubility of my compound?
A3: Several alternative or supplementary strategies can be employed if co-solvents alone are insufficient. These can be categorized into a few main approaches:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[2] As 1,2,4-triazole-3-thiols can exhibit weakly acidic properties, increasing the pH of the medium may enhance solubility by favoring the ionized form.[6] However, any pH change must be compatible with the biological assay system.[2]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[1] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing the apparent water solubility.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice for bioassays.[1]
-
Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[1] It is important to use surfactants at concentrations below those that could cause cell lysis or other assay interference.[1]
Q4: How do I choose the best solubilization method for my specific compound and assay?
A4: The choice depends on the compound's physicochemical properties and the tolerance of your bioassay to the excipients. A systematic approach is recommended. Start with the simplest method (co-solvents like DMSO) and if that fails, proceed to more complex formulations. It is crucial to run vehicle controls for every new excipient (e.g., cyclodextrin, surfactant) to ensure it does not interfere with the assay results.[1] The workflow diagram below illustrates a typical decision-making process.
Troubleshooting Guide: Compound Precipitation in Media
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | The final concentration exceeds the compound's aqueous solubility.[3][5] | Perform a solubility screening to determine the maximum soluble concentration under assay conditions.[3] |
| "Solvent shock" from rapid dilution of the organic stock.[4] | Perform serial dilutions in pre-warmed media; add stock solution slowly while vortexing.[3][5] | |
| The final organic solvent concentration (e.g., >1% DMSO) is too high.[1] | Prepare a more concentrated stock solution to reduce the required volume for dilution.[5] | |
| Precipitate Over Time | The compound is unstable and degrading into less soluble byproducts.[3] | Assess compound stability at 37°C. Consider preparing fresh dilutions immediately before each experiment.[3] |
| The pH of the medium shifts during incubation (e.g., due to cellular metabolism), affecting the solubility of a pH-sensitive compound.[3][5] | Ensure the medium is adequately buffered for the incubator's CO2 concentration. Monitor media pH during long experiments.[3] | |
| Evaporation from culture plates concentrates the compound above its solubility limit.[3] | Ensure proper incubator humidification and use low-evaporation lids or sealing films for long-term assays.[3] | |
| Interaction with media components (salts, proteins in serum) forms insoluble complexes.[3] | Test solubility in different basal media formulations. Sometimes serum-free media can be more prone to precipitation.[3] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Determine Molecular Weight: Obtain the molecular weight (MW) of this compound.
-
Calculation: Calculate the mass of the compound needed to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[5]
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
-
Dissolution: Weigh the compound accurately and add the calculated volume of DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[2] The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[2][5]
Protocol 2: Determining Maximum Aqueous Solubility in Assay Media
-
Prepare Serial Dilutions: Using the DMSO stock, prepare a 2-fold serial dilution series of the compound directly in your complete, pre-warmed (37°C) cell culture medium.[5] Start from a concentration known to precipitate down to a low concentration expected to be soluble.
-
Include Controls: Prepare a "vehicle control" containing the highest concentration of DMSO used in the dilution series but without the compound.[1]
-
Incubate: Incubate the plate under the exact conditions of your planned experiment (e.g., 37°C, 5% CO2) for the longest duration of the assay (e.g., 72 hours).[5]
-
Inspect: Visually inspect each well for signs of precipitation (cloudiness, crystals, film). For more sensitive detection, examine a small aliquot from each well under a microscope to check for microprecipitates.[5]
Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in deionized water or your assay buffer.[1]
-
Add Compound: Add an excess amount of the triazole-thiol compound to the HP-β-CD solution.
-
Equilibrate: Place the mixture on a shaker or rotator and agitate at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[1]
-
Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the remaining undissolved solid.[1]
-
Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Quantify: Determine the concentration of the solubilized compound in the supernatant using an appropriate analytical method, such as HPLC-UV.[1] This value represents the enhanced solubility.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 8. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
common impurities and their removal in 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for synthesizing this compound involves a two-step process. The first step is the reaction of phenylacetic acid hydrazide with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent to form a potassium dithiocarbazinate salt. The second step is the cyclization of this intermediate with hydrazine hydrate to yield the final product.[1][2][3][4][5][6]
Q2: What are the potential impurities I might encounter in my synthesis?
Several impurities can arise during the synthesis, affecting the purity and yield of the final product. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual phenylacetic acid hydrazide, carbon disulfide, and hydrazine hydrate.
-
Intermediate Species: Incomplete conversion of the potassium 3-(phenylacetyl)dithiocarbazate intermediate.
-
Isomeric Byproducts: Formation of the isomeric 2-amino-5-benzyl-1,3,4-thiadiazole is a common side reaction.[7][8][9]
-
Oxidative Impurities: The thiol group in the final product is susceptible to oxidation, leading to the formation of a disulfide byproduct.
-
Other Side Products: In some cases, minor amounts of 5-benzyl-1,3,4-oxadiazole-2-thiol may form, especially under anhydrous conditions.[10]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[11] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable mobile phase would typically be a mixture of non-polar and polar solvents, such as ethyl acetate and hexane.
Q4: My final product has a low melting point and appears discolored. What could be the issue?
A low or broad melting point and discoloration are often indicative of impurities. The presence of unreacted starting materials, intermediates, or side products can lead to these observations. It is crucial to implement a thorough purification strategy to obtain a pure product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction in the first step (formation of dithiocarbazinate salt). | Ensure the use of anhydrous ethanol and freshly prepared potassium hydroxide solution. The reaction is sensitive to moisture. |
| Incomplete cyclization in the second step. | Ensure an adequate excess of hydrazine hydrate is used. The reaction often requires reflux for several hours; monitor by TLC to determine the optimal reaction time. |
| Loss of product during workup and purification. | During the acidification step to precipitate the product, add the acid slowly and cool the mixture in an ice bath to maximize precipitation. When recrystallizing, use a minimal amount of hot solvent to avoid significant loss of product in the mother liquor. |
| Side reaction forming 1,3,4-oxadiazole-2-thiol. | This can be favored under strictly anhydrous conditions. While the initial step requires anhydrous conditions, the cyclization with hydrazine hydrate proceeds in an aqueous medium.[10] |
Problem 2: Presence of Isomeric Impurity (1,3,4-Thiadiazole)
| Potential Cause | Troubleshooting Steps |
| Reaction conditions favoring thiadiazole formation. | The formation of the 1,3,4-thiadiazole isomer can be promoted under strongly acidic conditions during cyclization.[1][9] The standard protocol for the synthesis of the 1,2,4-triazole involves a basic cyclization followed by acidic precipitation. Adhering to this pH sequence is critical. |
| Inappropriate cyclizing agent. | While hydrazine hydrate is the standard reagent for this synthesis, other cyclizing agents might favor the formation of the thiadiazole. |
| Detection of the Isomer. | The 1,3,4-thiadiazole can be distinguished from the desired 1,2,4-triazole product by spectroscopic methods, particularly ¹H NMR. The chemical shifts of the protons on the heterocyclic ring will differ significantly. |
Problem 3: Product Discoloration and Instability (Oxidation)
| Potential Cause | Troubleshooting Steps |
| Oxidation of the thiol group to a disulfide. | This can occur upon exposure to air, especially over extended periods or at elevated temperatures. |
| Minimizing Oxidation. | During workup and storage, it is advisable to minimize exposure to air. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can improve its stability. If oxidation is suspected, the disulfide can sometimes be reduced back to the thiol using a mild reducing agent, though this adds a purification step. |
Experimental Protocols
Synthesis of this compound
-
Step 1: Formation of Potassium 3-(phenylacetyl)dithiocarbazate
-
In a round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add phenylacetic acid hydrazide (0.1 mol) and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
The precipitated potassium salt is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
-
Step 2: Cyclization to form this compound
-
Suspend the dried potassium salt (0.08 mol) in water (150 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.16 mol, 99-100%) to the suspension.
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions and a scrubber).
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The white precipitate of this compound is collected by filtration, washed thoroughly with cold water, and dried.[12]
-
Purification by Recrystallization
-
Dissolve the crude, dried product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
| Parameter | Crude Product | After Recrystallization |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point | Broad range, lower than expected | Sharp melting point (approx. 188-190 °C) |
| Purity (by HPLC) | Variable, may show multiple peaks | High purity, single major peak |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common impurity formation pathways.
References
- 1. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. benchchem.com [benchchem.com]
- 11. ijcrt.org [ijcrt.org]
- 12. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the laboratory synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.
Experimental Workflow Overview
The synthesis of this compound is a multi-step process that begins with the formation of a hydrazide, followed by the creation of a potassium dithiocarbazinate salt, and finally, cyclization to yield the desired triazole. The following diagram illustrates the general experimental workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Phenylacetic Acid Hydrazide (Step 1) | - Incomplete reaction of phenylacetic acid. - Degradation of hydrazine hydrate. - Insufficient reaction time or temperature. | - Ensure the use of freshly distilled thionyl chloride or a suitable esterification method. - Use fresh, high-purity hydrazine hydrate. - Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time and temperature as needed. |
| Formation of a Tarry/Oily Product Instead of a Solid Potassium Dithiocarbazinate Salt (Step 2) | - Presence of water in the reaction mixture. - Incorrect stoichiometry of reactants. - Impure starting materials. | - Use anhydrous ethanol and ensure all glassware is thoroughly dried. - Carefully measure the molar equivalents of phenylacetic acid hydrazide, carbon disulfide, and potassium hydroxide. - Use purified phenylacetic acid hydrazide. |
| Low Yield of the Final Product (Step 3) | - Incomplete cyclization. - Loss of product during workup and purification. - Formation of side products. | - Ensure the reaction is refluxed for a sufficient duration; monitor by TLC. The evolution of hydrogen sulfide gas should cease.[1] - During acidification, add the acid slowly and cool the mixture in an ice bath to maximize precipitation. - Wash the precipitate with cold water to minimize dissolution.[2] - Recrystallize from an appropriate solvent system (e.g., ethanol or ethanol-water) to remove impurities.[2] |
| Product Fails to Precipitate Upon Acidification (Step 3) | - Insufficient acidification (pH is not low enough). - Product is too soluble in the reaction mixture. | - Check the pH of the solution with pH paper and add more concentrated HCl if necessary to reach a strongly acidic pH. - Dilute the reaction mixture with cold water to decrease the solubility of the product.[2] |
| Melting Point of the Final Product is Low and/or Broad | - Presence of impurities. | - Recrystallize the product from ethanol or an ethanol-water mixture until a constant and sharp melting point is achieved.[2] Compare the obtained melting point with the literature value (207-209 °C).[2] |
| Unexpected Peaks in NMR or IR Spectra | - Presence of starting materials or intermediates. - Formation of side products (e.g., oxadiazole derivatives). | - Compare the obtained spectra with the published data for this compound.[2] - If starting materials are present, consider increasing the reaction time or temperature. - If side products are suspected, purification by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The reported yield for this specific compound is around 53%.[2] Yields for similar 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols can range from 45% to 65%.[1][2]
Q2: What are the key characterization data for this compound?
A2: The following data has been reported in the literature[2]:
-
Melting Point: 207-209 °C
-
IR (cm⁻¹): 3337 (N-H), 2350 (SH), 1620 (C=N)
-
¹H-NMR (δ ppm): 5.01 (s, 2H, NH₂), 5.41 (s, 2H, CH₂), 6.72-7.02 (m, 5H, Ar-H), 13.01 (s, 1H, SH)
-
¹³C-NMR (δ): 35.41, 111.89, 113.98, 125.71, 127.91, 128.31, 139.90, 141.54, 142.83, 145.20, 156.54
Q3: Can other starting materials be used for this synthesis?
A3: Yes, the general synthetic route can be adapted for various substituted phenylacetic acid hydrazides to produce a range of 5-substituted-benzyl-4-amino-4H-1,2,4-triazole-3-thiols. The core synthetic pathway involving the formation of a dithiocarbazinate salt followed by cyclization is a common method for this class of compounds.[1][3]
Q4: What safety precautions should be taken during this synthesis?
A4:
-
Thionyl chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Carbon disulfide is highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care and appropriate PPE.
-
Hydrogen sulfide gas , which is toxic and has a foul odor, is evolved during the cyclization step. Ensure the reaction is performed in a fume hood.
Q5: How can I confirm the completion of the cyclization reaction?
A5: The end of the reaction is typically indicated by the cessation of hydrogen sulfide gas evolution.[1] This can be tested by holding a piece of lead acetate paper near the condenser outlet; the paper will turn black in the presence of H₂S. Additionally, reaction progress can be monitored by Thin Layer Chromatography (TLC).
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature for the synthesis of the target compound.[2]
Step 1 & 2: Formation of Potassium 3-(phenylacetyl)dithiocarbazate
-
A mixture of phenylacetic acid hydrazide (0.01 mol), potassium hydroxide (0.01 mol), and carbon disulfide (0.015 mol) in absolute ethanol (50 mL) is stirred at room temperature for 12-16 hours.
-
The precipitated potassium 3-(phenylacetyl)dithiocarbazate is collected by filtration, washed with cold diethyl ether, and dried.
Step 3: Synthesis of this compound
-
A suspension of potassium 3-(phenylacetyl)dithiocarbazate (0.01 mol) and hydrazine hydrate (0.02 mol) in water (20 mL) is refluxed for several hours.
-
The reaction mixture is monitored for the cessation of hydrogen sulfide evolution.
-
After cooling, the solution is diluted with cold water (100 mL) and acidified with concentrated hydrochloric acid.
-
The resulting white precipitate is filtered, washed with cold water, and recrystallized from ethanol or an ethanol-water mixture.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| This compound | Phenylacetic acid hydrazide | CS₂, KOH, Hydrazine hydrate | Ethanol, Water | - | 53 | 207-209 | [2] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzoic acid hydrazide | CS₂, KOH, Hydrazine hydrate | Ethanol, Water | - | 65.10 | 198-200 | [1] |
| 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Furan-2-carboxylic acid hydrazide | CS₂, KOH, Hydrazine hydrate | Ethanol, Water | - | 45 | 202-203 | [2] |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting common issues during the synthesis.
References
Validation & Comparative
comparing the corrosion inhibition efficiency of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with other triazoles
A review of the corrosion inhibition efficiency of various triazole compounds, with a focus on providing a comparative baseline for researchers and drug development professionals. Note: An extensive search of scientific literature yielded no specific experimental data on the corrosion inhibition efficiency of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. Therefore, this guide provides a comparison of other relevant triazole derivatives.
Triazole derivatives are a well-established class of organic compounds that are highly effective as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is attributed to the presence of multiple nitrogen atoms and, in many cases, a thiol group, which act as adsorption centers on the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive medium. This guide offers a comparative overview of the corrosion inhibition performance of several triazole derivatives, supported by quantitative data from electrochemical and weight loss studies.
Quantitative Comparison of Inhibition Efficiency
The corrosion inhibition efficiency of various triazole derivatives has been evaluated using different techniques. The data presented in the following table is collated from multiple studies to provide a comparative perspective. The primary methods cited are potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), which are standard techniques for quantifying the effectiveness of corrosion inhibitors.
| Triazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - PDP | Reference |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel | 0.5 M HCl | 300 ppm | 89 | Not Specified | [1][2] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) | Mild Steel | 1.0 M HCl | 8 x 10⁻⁶ M | 90 | Not Specified | [3] |
| 4-amino-4H-1,2,4-triazole-3,5-dithiol | Mild Steel | 5 M HCl | Not Specified | Not Specified | 96 (from weight loss) | [4] |
| 3-amino-1,2,4-triazole-5-thiol (ATAT) | Aluminum | 3.5 wt.% NaCl | 5.0 mM | Not Specified | ~79 | [5][6] |
Note: Direct comparison of inhibition efficiencies should be made with caution due to variations in experimental conditions such as the specific alloy of the metal, the exact temperature, and the duration of the experiment across different studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of the compared triazole derivatives. These protocols are fundamental to understanding how the corrosion inhibition efficiencies were determined.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.
-
Specimen Preparation: Metal coupons (e.g., low-carbon steel) of known dimensions and weight are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Immersion Test: The prepared coupons are weighed accurately and then immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined period.
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a specific acid solution with an inhibitor to prevent further attack on the base metal), washed, dried, and re-weighed.
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss of the metal in the uninhibited solution and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical methods provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These are typically performed using a three-electrode cell setup containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
Potentiodynamic Polarization (PDP)
-
Open Circuit Potential (OCP): The working electrode is first immersed in the test solution until a stable OCP is reached.
-
Polarization Scan: The potential of the working electrode is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Inhibition Efficiency Calculation: The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
-
Frequency Scan: After stabilizing at OCP, a small amplitude AC signal (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The impedance response of the system is measured at each frequency.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Visualizations
The following diagrams illustrate key concepts in the evaluation and mechanism of corrosion inhibitors.
Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.
Caption: Proposed mechanism of corrosion inhibition by triazole derivatives on a metal surface.
References
- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives, a class of heterocyclic compounds with significant therapeutic potential. The data presented herein is collated from various scientific studies to offer an objective overview of their performance as antimicrobial and anticancer agents.
Executive Summary
Derivatives of this compound have demonstrated a broad spectrum of biological activities in preclinical studies. Extensive in vitro research highlights their potent antimicrobial effects against a range of bacterial and fungal pathogens, as well as promising cytotoxic activity against various cancer cell lines. However, a notable gap exists in the literature regarding the in vivo evaluation of these specific benzyl derivatives. While a closely related hydroxamic acid derivative of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol has shown encouraging results in an in vivo anticancer model, further animal studies are imperative to validate the therapeutic potential of the benzyl analogues. This guide summarizes the available quantitative data, details the experimental methodologies, and visualizes key workflows and potential mechanisms of action to aid researchers in the continued exploration of this promising class of compounds.
In Vitro Efficacy: Data Tables
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various microbial strains. The following tables summarize the reported MIC values for different derivatives.
Table 1: In Vitro Antibacterial Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound ID | Derivative Substitution | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi | Reference |
| 4c | 4-Hydroxybenzylideneamino | 16 | 20 | - | - | [1] |
| 4e | 4-Bromobenzylideneamino | - | - | 25 | 31 | [1] |
Note: Lower MIC values indicate greater antibacterial activity.
Table 2: In Vitro Antifungal Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound ID | Derivative Substitution | Candida albicans | Aspergillus niger | Reference |
| 4e | 4-Bromobenzylideneamino | 24 | 32 | [1] |
Note: Lower MIC values indicate greater antifungal activity.
Anticancer Activity
The in vitro anticancer potential of these derivatives is commonly assessed by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 3: In Vitro Anticancer Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IVc (Cd²⁺ complex) | MCF-7 (Breast) | 28.45 ± 2.34 | [2] |
| IVe (Zn²⁺ complex) | MCF-7 (Breast) | 52.57 ± 4.72 | [2] |
| Compound 6b | MDA-MB-231 (Breast) | Not specified | [3] |
| Compound 6b | MCF-7 (Breast) | Not specified | [3] |
| Compound 6b | HCT 116 (Colon) | Not specified | [3] |
Note: Lower IC50 values indicate greater cytotoxic activity. The study on compound 6b, a hydroxamic acid derivative, confirmed its anticancer potential but did not provide specific IC50 values in the abstract. Metal complexes of a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative were also evaluated.
In Vivo Efficacy: Data Table
To date, in vivo studies on this compound derivatives are limited. However, a study on a related hydroxamic acid derivative provides valuable insight into the potential in vivo anticancer efficacy.
Table 4: In Vivo Anticancer Activity of a 5-substituted-4-amino-1,2,4-triazole-linked Hydroxamic Acid Derivative (Compound 6b)
| Animal Model | Treatment | Key Findings | Reference |
| Ehrlich Ascites Carcinoma (EAC)-induced mice | Compound 6b | Increased life span comparable to the standard drug. Favorable toxicity profile based on histopathology of liver sections. | [3] |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.[4][5][6]
-
Preparation of Media and Inoculum: Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is sterilized and poured into sterile Petri dishes. A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly swabbed onto the agar surface.
-
Well Preparation: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.
-
Application of Test Compounds: A defined volume of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic/antifungal agent is used as a positive control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition corresponds to greater antimicrobial activity.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Screening
Caption: Generalized experimental workflow for the in vitro screening of novel compounds.
Potential Anticancer Signaling Pathway
The anticancer activity of 1,2,4-triazole derivatives has been linked to the inhibition of various protein kinases involved in cancer cell proliferation and survival.[12][13][14] The following diagram illustrates a plausible mechanism of action involving the inhibition of the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by 1,2,4-triazole derivatives.
Conclusion and Future Directions
The available scientific literature strongly supports the in vitro antimicrobial and anticancer potential of this compound derivatives. These compounds consistently demonstrate inhibitory effects against various pathogens and cancer cell lines. However, the translation of these promising in vitro results into clinical applications is hampered by a significant lack of in vivo efficacy and safety data for the benzyl-substituted analogues.
The encouraging in vivo anticancer activity of a related hydroxamic acid derivative underscores the therapeutic potential of the broader 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold. Future research should prioritize comprehensive in vivo studies of the most potent benzyl derivatives identified in in vitro screens. These studies should include efficacy evaluation in relevant animal models of infection and cancer, as well as thorough toxicological assessments to establish their safety profiles. Such data is critical for advancing these promising compounds through the drug development pipeline.
References
- 1. connectjournals.com [connectjournals.com]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajphr.com [ajphr.com]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-thiol Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol analogues, with a focus on their antimicrobial activities. The information presented is based on a compilation of experimental data from various studies. While a dedicated, comprehensive study on 5-benzyl analogues was not identified, this guide synthesizes findings on structurally related compounds, primarily with phenyl and pyridinyl substituents at the 5-position, to infer key SAR trends.
Key Structure-Activity Relationship Insights
The biological activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Modifications at the 5-position of the triazole ring and substitutions on the 4-amino group have been explored to modulate their antimicrobial potency.
Substitutions at the 5-Position of the Triazole Ring:
The substituent at the 5-position of the 1,2,4-triazole ring plays a crucial role in determining the antimicrobial spectrum and potency. While direct comparisons of a series of 5-benzyl analogues are limited in the reviewed literature, studies on 5-phenyl and 5-pyridinyl analogues provide valuable insights. The introduction of a pyridine moiety at this position has been investigated to potentially enhance biological activity.[1]
Modifications of the 4-Amino Group:
The 4-amino group is a common site for modification, often through the formation of Schiff bases by condensation with various aromatic aldehydes. This derivatization strategy allows for the introduction of a wide range of substituents, significantly impacting the biological activity.
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents on the benzylidene ring of the Schiff base are critical. The presence of electron-withdrawing groups (e.g., halogens like chloro and fluoro) or electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring attached to the 4-amino group can modulate the antimicrobial activity.[1] For instance, some studies have shown that compounds bearing electron-withdrawing halo groups at the para position of the benzylidene ring exhibit good activity against both Gram-positive and Gram-negative bacteria.[1] Conversely, a compound with an electron-releasing hydroxyl group at the para position has also demonstrated good activity, suggesting that the relationship is not always straightforward and may depend on the specific microbial strain.[1]
Data Presentation: Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of selected 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol analogues against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of 4-(Substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Analogues (4a-f) [1]
| Compound | Substituent (R) | Gram-positive Bacteria | Gram-negative Bacteria |
| S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | ||
| 4a | 4-F | - | - |
| 4b | 4-Cl | - | - |
| 4c | 4-OH | 16 | 20 |
| 4d | 4-OCH₃ | - | - |
| 4e | 4-Br | - | - |
| 4f | 4-NO₂ | - | - |
Note: Dashes indicate data not provided in the source.
Table 2: Antifungal Activity of 4-(Substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Analogues (4a-f) [1]
| Compound | Substituent (R) | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) |
| 4e | 4-Br | 24 | 32 |
Note: Only data for the most active compound was provided in the source.
Experimental Protocols
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
A general synthetic route to the title compounds involves a multi-step process.[1][2][3][4]
-
Formation of 1,3,4-Oxadiazole-2-thiol: A starting carboxylic acid (e.g., isonicotinic acid) is treated with carbon disulfide in the presence of a base like potassium hydroxide to yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol.[1]
-
Conversion to 4-Amino-1,2,4-triazole-3-thiol: The oxadiazole intermediate is then reacted with hydrazine hydrate, which leads to the formation of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core structure.[1]
-
Synthesis of Schiff Bases: The target Schiff bases are afforded by the condensation reaction of the 4-amino-1,2,4-triazole-3-thiol with various substituted aromatic aldehydes.[1]
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
General Protocol:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a standard cell density.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Microdilution Assay: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate containing the appropriate growth medium. The standardized microbial inoculum is then added to each well.
-
Incubation: The plates are incubated for 24 hours (for bacteria) or 48-72 hours (for fungi) at their respective optimal temperatures.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Synthetic Workflow for 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Analogues
Caption: General synthetic pathway for the preparation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Schiff base analogues.
Key Structural Modifications and Their Impact on Antimicrobial Activity
Caption: Structure-activity relationship summary for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol analogues.
References
Comparative Antimicrobial Spectrum of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and its Derivatives Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives against a panel of standard antibiotics. The data presented is compiled from various in vitro studies to offer an objective overview of the potential of this class of compounds in antimicrobial research.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives and standard antibiotics is quantitatively summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1] It is important to note that direct MIC data for the parent compound, this compound, is limited in the reviewed literature. The data for the triazole derivatives is sourced from studies on their Schiff and Mannich bases.
| Microorganism | This compound Derivatives (Schiff & Mannich Bases) | Ciprofloxacin | Streptomycin | Ceftriaxone |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | Moderate to Good Activity (Zone of Inhibition comparable to Ciprofloxacin) | 0.25 - 1.0 | 2 - 15 | - |
| Bacillus subtilis | Moderate to Good Activity (Zone of Inhibition comparable to Ciprofloxacin) | 0.25 - 1.0 | 2 - 15 | - |
| Gram-Negative Bacteria | ||||
| Escherichia coli | Moderate Activity | 0.01 - 0.5 | 2 - 15 | ≤1 to >64 |
| Pseudomonas aeruginosa | Moderate Activity | 0.1 - 0.5 | >15 | >64 |
| Klebsiella pneumoniae | - | - | 2 - 15 | ≤1 to >128 |
Note: The activity of the triazole derivatives is described qualitatively ("Moderate to Good Activity") as the primary data was presented as zones of inhibition comparable to the standard antibiotic, ciprofloxacin, rather than specific MIC values.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies from which the comparative data was compiled. These protocols are based on standardized methods outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
Broth Microdilution Method for MIC Determination
This quantitative method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][5]
a. Preparation of Antimicrobial Agents:
-
Stock solutions of the test compounds (this compound derivatives) and standard antibiotics are prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Serial two-fold dilutions of the antimicrobial agents are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.[6]
b. Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared from a pure culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6]
-
This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Incubation and Interpretation:
-
The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]
-
Control wells, including a growth control (no antimicrobial agent) and a sterility control (no inoculum), are included to ensure the validity of the test.
Agar Well Diffusion Method
This method is a semi-quantitative technique used to screen for antimicrobial activity.
a. Inoculation of Agar Plates:
-
A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland turbidity) is uniformly spread over the surface of a sterile Mueller-Hinton Agar plate using a sterile cotton swab to create a bacterial lawn.[7][8]
b. Preparation of Wells and Application of Test Substances:
-
Wells of a specific diameter (typically 6-8 mm) are created in the agar using a sterile cork borer.[8][9]
-
A fixed volume of the test compound or standard antibiotic solution at a known concentration is added to each well.[8]
c. Incubation and Measurement:
-
The plates are incubated at 35-37°C for 16-24 hours.
-
After incubation, the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.[7] The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Mandatory Visualization
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound using the broth microdilution method.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. goums.ac.ir [goums.ac.ir]
- 4. iacld.com [iacld.com]
- 5. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. hereditybio.in [hereditybio.in]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
A Comparative Guide to Experimental and Computational Analyses of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental data and computational models for the characterization of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities exhibited by its structural class.[1][2][3] The validation of computational models through experimental data is a cornerstone of modern drug discovery, enabling the prediction of molecular properties and the rational design of novel therapeutic agents.
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the validation of computational models against experimental findings for a target compound like this compound.
Caption: A flowchart illustrating the parallel experimental and computational workflows for the characterization and validation of this compound.
Experimental Data
The experimental data for this compound has been reported in the literature, providing a benchmark for computational models.
Physicochemical and Spectroscopic Data
| Property | Experimental Value | Reference |
| Melting Point (°C) | 207-209 | [4] |
| FT-IR (cm⁻¹) | [4] | |
| N-H stretch | 3337 | [4] |
| S-H stretch | 2350 | [4] |
| C=N stretch | 1620 | [4] |
| N-C=S bands | 1535, 1260, 1050, 950 | [4] |
| ¹H-NMR (δ ppm) | [4] | |
| NH₂ | 5.01 (s, 2H) | [4] |
| CH₂ | 5.41 (s, 2H) | [4] |
| Ar-H | 6.72-7.02 (m, 5H) | [4] |
| SH | 13.01 (s, 1H) | [4] |
| ¹³C-NMR (δ ppm) | 35.41, 111.89, 113.98, 125.71, 127.91, 128.31, 139.90, 141.54, 142.83, 145.20, 156.54 | [4] |
Computational Models: A Comparative Analysis
Vibrational Frequencies (FT-IR)
Computational studies on analogous triazoles have demonstrated that DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately predict vibrational frequencies. These theoretical calculations typically show good correlation with experimental FT-IR spectra. For instance, the calculated N-H stretching vibrations in similar triazoles are in close agreement with experimental values.
NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a powerful tool for predicting NMR chemical shifts. Studies on related 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have shown a strong linear correlation between the experimental and calculated ¹H and ¹³C chemical shifts. This suggests that the same methodology could be applied to this compound to provide reliable predictions of its NMR spectra.
Electronic Spectra (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions and simulate the UV-Vis absorption spectra of organic molecules. For 1,2,4-triazole-3-thiol derivatives, the thione tautomer is expected to exhibit an n-π* transition of the C=S group in the 300-400 nm range, while the thiol tautomer would show a π-π* transition of the C=N group below 300 nm. TD-DFT calculations can help elucidate the predominant tautomeric form in different solvents and environments.
Biological Activity
Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3] For example, certain Schiff base derivatives of this scaffold have shown promising activity against various bacterial and fungal strains.[1] Computational techniques such as molecular docking are often used to predict the binding affinity of these compounds to specific biological targets, thereby guiding the synthesis of more potent analogues.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound has been reported via the following procedure[4]:
-
Preparation of Phenylacetic Acid Hydrazide: This intermediate is typically synthesized from the corresponding ester (e.g., methyl phenylacetate) by reaction with hydrazine hydrate.
-
Formation of Potassium Dithiocarbazinate: The phenylacetic acid hydrazide is then reacted with carbon disulfide in an alcoholic solution of potassium hydroxide.
-
Cyclization to the Triazole: The resulting potassium dithiocarbazinate salt is cyclized by refluxing with an excess of hydrazine hydrate. The product, this compound, precipitates upon cooling and can be purified by recrystallization.
Spectroscopic Characterization
-
FT-IR Spectroscopy: Spectra are typically recorded on a spectrophotometer using KBr pellets.
-
NMR Spectroscopy: ¹H and ¹³C-NMR spectra are generally recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent, such as DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.
-
UV-Vis Spectroscopy: The electronic absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol) to observe the electronic transitions.
Conclusion
The experimental data for this compound provides a solid foundation for the validation of computational models. Based on studies of analogous compounds, DFT and its time-dependent variant are reliable tools for predicting the spectroscopic properties of this molecule. The synergy between experimental characterization and computational modeling is crucial for accelerating the discovery and development of new therapeutic agents based on the 1,2,4-triazole scaffold. Future work should focus on a direct comparative study of the experimental and computational data for the title compound to further refine the predictive models for this important class of molecules.
References
Comparative Guide to Analytical Methods for the Quantification of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of specific cross-validation studies for this exact compound, this document leverages data from validated methods for structurally similar triazole derivatives to present a reliable comparison of commonly employed analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation.
-
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV): This is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore. Given the aromatic benzyl group and the triazole ring system in the target molecule, it is expected to have sufficient UV absorbance for sensitive detection. HPLC-UV is often the method of choice for routine analysis and quality control due to its reliability and cost-effectiveness.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly advantageous for analyzing complex matrices, such as biological fluids or environmental samples, where interfering substances may be present. LC-MS/MS is the gold standard for bioanalytical studies and for detecting trace levels of analytes.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of triazole derivatives, providing a benchmark for what can be expected when developing a method for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.001 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.0005 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL | ~ 0.001 µg/mL |
| Selectivity | Moderate to Good | Excellent |
| Matrix Effect | Can be significant | Can be minimized with stable isotope-labeled internal standards |
| Instrumentation Cost | Lower | Higher |
| Operational Complexity | Lower | Higher |
Experimental Protocols
Below are detailed methodologies for the key experiments that would be involved in the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound.
HPLC-UV Method
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-10 min: Gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Gradient back to 95% A, 5% B
-
13-15 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance would be selected (typically in the range of 250-280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples would be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
LC-MS/MS Method
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column with a smaller particle size for better resolution and faster analysis (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) would be used, but with a potentially faster gradient profile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be optimized for selective and sensitive detection.
-
Injection Volume: 5 µL.
-
Sample Preparation: Similar to the HPLC-UV method, with potential for more complex extraction procedures (e.g., solid-phase extraction or liquid-liquid extraction) for biological matrices.
Mandatory Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Schematic diagram of a typical HPLC system.
Caption: Schematic of an LC-MS/MS system.
A Comparative Analysis of the Biological Activities of 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol and its S-Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and its S-derivatives. The 1,2,4-triazole scaffold is a prominent feature in a variety of therapeutically important agents, exhibiting a wide range of biological activities including antimicrobial, antifungal, anticancer, and antioxidant properties.[1][2][3][4][5] The introduction of a benzyl group at the C-5 position and subsequent derivatization at the S-3 position can significantly modulate these activities, offering a promising avenue for the development of novel therapeutic agents.
Chemical Structures and Derivatives
The core structure consists of a 1,2,4-triazole ring substituted with an amino group at the N-4 position, a benzyl group at the C-5 position, and a thiol group at the C-3 position. The reactive thiol group serves as a handle for the synthesis of various S-derivatives, leading to a diverse library of compounds with potentially enhanced biological profiles.
Caption: General synthetic scheme for S-derivatives.
Comparative Biological Activities
The biological activities of this compound and its S-derivatives have been investigated against various pathogens and cell lines. The following tables summarize the quantitative data from studies on structurally similar compounds, providing a basis for comparison.
Antimicrobial Activity
The antimicrobial potential of these compounds is a key area of investigation. The minimum inhibitory concentration (MIC) is a standard measure of efficacy, with lower values indicating greater potency.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | - | - | - | - | [6] |
| Schiff Base Derivative (4c) | - | - | - | >100 | [6] |
| Thiazolidinone Derivative (5a) | 50 | - | - | 50 | [6] |
| Thiazolidinone Derivative (5b) | 50 | - | - | - | [6] |
| 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivative (4c) | 16 | 20 | - | - | [1] |
| 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivative (4e) | - | - | 25 | 31 (vs S. typhi) | [1] |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | - | - | - | [2] |
| Schiff Base Derivative (5b) | - | - | 1.95 | [2] |
| Schiff Base Derivative (5c) | - | - | 1.95 | [2] |
| Schiff Base Derivative (5d) | - | - | 1.95 | [2] |
| Schiff Base Derivative (5e) | - | - | 0.97 | [2] |
| Schiff Base Derivative (5m) | - | - | 1.95 | [2] |
| Schiff Base Derivative (5n) | - | - | 0.97 | [2] |
| Ketoconazole (Standard) | - | - | 3.9 | [2] |
| 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivative (4e) | 24 | 32 | - | [1] |
Anticancer Activity
The cytotoxic effects of these compounds against various cancer cell lines are evaluated by determining the half-maximal inhibitory concentration (IC50).
Table 3: Comparative Anticancer Activity (IC50 in µM)
| Compound/Derivative | MDA-MB-231 (Breast) | MCF-7 (Breast) | HCT 116 (Colon) | IGR39 (Melanoma) | Panc-1 (Pancreatic) | Reference |
| 1,2,4-triazole-3-thiol hydrazone (4) | 17 | - | - | 2 | 10 | [5] |
| 1,2,4-triazole-3-thiol hydrazone (14) | 2 | - | - | 3 | 3 | [5] |
| 1,2,4-triazole-3-thiol hydrazone (18) | 5 | - | - | 3 | 4 | [5] |
| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid (6b) | - | - | - | - | - | [7] |
Note: The anticancer data for compound 6b is presented in µg/ml in the source material and showed potent in vivo anticancer activity in an Ehrlich ascites carcinoma (EAC)-induced mice model.[7]
Antioxidant Activity
The antioxidant potential is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 4: Comparative Antioxidant Activity (IC50 in µg/mL)
| Compound/Derivative | DPPH Assay | ABTS Assay | Reference |
| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid (6b) | 5.71 ± 2.29 | 4.12 ± 0.5 | [7] |
| Ascorbic Acid (Standard) | - | - | [7] |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 88.89% inhibition at 1x10⁻³ M | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Caption: Workflow for MIC determination.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Assessing the Reproducibility of Published Synthesis Methods for 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the successful and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published methods for the synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant interest in medicinal chemistry due to the diverse biological activities of its derivatives. [1][2] This document outlines the prevalent synthetic routes, compares their reported efficiencies, and provides detailed experimental protocols to aid in the practical replication of these methods.
Overview of Synthetic Strategies
The primary and most frequently reported method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves a multi-step process commencing with a carboxylic acid hydrazide. This approach is consistently cited across various publications for producing a range of aryl and alkyl-substituted triazoles.[3][4][5] An alternative, though less detailed in the context of the target molecule, involves the cyclization of thiocarbohydrazide with a substituted benzoic acid.[1]
The most common synthetic pathway can be summarized in the following key steps:
-
Formation of a Potassium Dithiocarbazinate Salt: The synthesis is initiated by the reaction of a suitable acid hydrazide, in this case, phenylacetic acid hydrazide, with carbon disulfide in an alkaline ethanolic solution. This step yields the corresponding potassium dithiocarbazinate salt.[3][4][5]
-
Cyclization with Hydrazine Hydrate: The intermediate salt is then cyclized by refluxing with hydrazine hydrate. This reaction leads to the formation of the desired 4-amino-4H-1,2,4-triazole-3-thiol ring system.[3][6]
The following diagram illustrates this common synthetic workflow:
Comparative Analysis of Synthesis Parameters
While the general methodology is consistent across the literature for analogous compounds, specific reaction conditions and reported yields for this compound can be compared from a specific study. The following table summarizes the key quantitative data from a published procedure.
| Parameter | Reported Value | Source |
| Yield | 53% | [6] |
| Melting Point | 207-209 °C | [6] |
| Starting Material | Phenylacetic acid hydrazide | [6] |
| Key Reagents | Carbon disulfide, Potassium hydroxide, Hydrazine hydrate | [6] |
| Solvents | Ethanol, Water | [3][6] |
It is important to note that yields for similar 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been reported to be around 65.10%.[3] This suggests that the yield for the benzyl-substituted analogue may be influenced by the specific substrate and reaction conditions.
Detailed Experimental Protocols
To facilitate the reproduction of these findings, the following detailed experimental protocols are provided, based on the methodologies described in the cited literature.
Method 1: Synthesis of this compound[6]
This method outlines the specific synthesis of the target compound.
Step 1: Synthesis of Phenylacetic acid hydrazide
-
This step is a prerequisite if the starting material is not commercially available. A general procedure involves refluxing an ester (e.g., ethyl phenylacetate) with hydrazine hydrate.[7]
Step 2: Synthesis of Potassium 3-(phenylacetyl)dithiocarbazate
-
A solution of potassium hydroxide is prepared in absolute ethanol.
-
Phenylacetic acid hydrazide is added to this solution and cooled.
-
Carbon disulfide is added dropwise while maintaining a low temperature.
-
The mixture is stirred for a specified duration, and the resulting precipitate (potassium dithiocarbazinate salt) is filtered, washed with a solvent like dry ether, and dried.[5]
Step 3: Synthesis of this compound
-
The potassium salt from the previous step is dissolved in water.
-
Hydrazine hydrate is added to the suspension.
-
The reaction mixture is refluxed until the evolution of hydrogen sulfide gas ceases (this can be tested with lead acetate paper).[3]
-
The mixture is then cooled, and the product is precipitated by acidification with a dilute acid (e.g., HCl).
-
The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield the final compound.[3] The reported yield for this specific compound is 53%, with a melting point of 207-209 °C.[6]
The logical flow of this experimental procedure can be visualized as follows:
Conclusion and Recommendations
The synthesis of this compound is well-documented through a consistent and reproducible multi-step procedure. The key to successful synthesis lies in the careful control of reaction conditions, particularly temperature during the formation of the dithiocarbazinate salt and monitoring the completion of the cyclization step. While the reported yield of 53% for the benzyl derivative is moderate, it provides a solid baseline for researchers.[6] Further optimization of reaction times, temperature, and purification methods could potentially lead to improved yields. For any researcher attempting this synthesis, it is recommended to closely follow the detailed protocol and to characterize the final product thoroughly using techniques such as melting point determination, FTIR, and NMR spectroscopy to ensure the desired compound has been obtained.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
Comparative Cytotoxicity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives on Cancerous and Non-cancerous Cell Lines
A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Data Summary
The cytotoxic activity of 1,2,4-triazole derivatives has been evaluated against various cancer cell lines. A key indicator of a compound's cytotoxic potential is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potency.
Limited studies provide a direct comparison of the cytotoxicity of these compounds on both cancerous and non-cancerous cell lines. One such study on transition metal complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated selective anticancer activity. The cadmium (IVc) and zinc (IVe) complexes of this compound exhibited significantly higher cytotoxicity against the MCF-7 breast cancer cell line compared to the non-tumorigenic MCF-10a breast epithelial cell line, suggesting a degree of selectivity for cancer cells.
Table 1: Comparative IC50 Values of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Metal Complexes
| Compound | Cancerous Cell Line (MCF-7) IC50 (µM) | Non-cancerous Cell Line (MCF-10a) IC50 (µM) |
| Cd²⁺ complex (IVc) | 28.45 ± 2.34 | Significantly higher (data not quantified) |
| Zn²⁺ complex (IVe) | 52.57 ± 4.72 | Significantly higher (data not quantified) |
Other studies have reported the anticancer activity of various 1,2,4-triazole derivatives on different cancer cell lines, though without a direct comparison to non-cancerous cells. For instance, certain hydrazone derivatives of 1,2,4-triazole-3-thiol have shown moderate cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, with EC50 values in the range of 2–17 µM.[1]
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding:
-
Cancerous and non-cancerous cells are harvested from culture flasks using trypsin.
-
A cell suspension is prepared, and the cell density is adjusted to a specific concentration (e.g., 5 × 10⁴ cells/mL).
-
100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
The test compound (e.g., 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
A series of dilutions of the compound are prepared in the cell culture medium.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the compound is added to the respective wells.
-
Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
-
-
Incubation:
-
The microplate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is then incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Diagrams of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing cytotoxicity and a generalized signaling pathway that may be involved in the cytotoxic effects of anticancer compounds.
Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways often induced by cytotoxic compounds.
References
Validating Molecular Docking Predictions for 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and its Analogs with Experimental Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Correlation between Docking Predictions and Experimental Bioactivity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "docking score" is a measure of the binding affinity. In drug discovery, this is often correlated with experimental data such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC), which quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
A strong correlation between a lower (more negative) docking score and a lower experimental IC50 or MIC value can validate the computational model and suggest that the compound's mechanism of action is indeed through binding to the target protein.
The following table summarizes the findings for an analog of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, highlighting the relationship between its predicted binding affinity to a specific enzyme and its observed anti-tubercular activity.
| Compound | Target Protein | Docking Score (Binding Free Energy) | Experimental Activity (MIC) |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MTB β-ketoacyl ACP synthase I (KasA) | Stronger binding than standard inhibitor | 5.5 µg/mL (H37Rv strain), 11 µg/mL (MDR strain)[1][2] |
| Thiolactomycin (Standard Inhibitor) | MTB β-ketoacyl ACP synthase I (KasA) | Weaker binding than test compound | Not specified in the study |
Experimental and Computational Methodologies
A critical aspect of validating computational predictions is the rigor of the experimental and in silico protocols used. Below are detailed methodologies representative of those employed in the study of this compound analogs.
Experimental Protocol: Resazurin Microtiter Assay (REMA) for Anti-Tubercular Activity
The Resazurin Microtiter Assay (REMA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Preparation of Inoculum: Mycobacterium tuberculosis (H37Rv and multi-drug-resistant strains) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0.
-
Plate Setup: 100 µL of sterile deionized water is added to the outer wells of a 96-well microtiter plate to prevent dehydration. The test compounds are serially diluted in Middlebrook 7H9 broth in the inner wells.
-
Inoculation: The prepared bacterial suspension is added to each well containing the test compound.
-
Incubation: The plate is sealed and incubated at 37°C for 7 days.
-
Addition of Resazurin: After incubation, 30 µL of resazurin solution is added to each well, and the plate is incubated for another 24 hours.
-
Data Analysis: A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[2]
Computational Protocol: Molecular Docking
Molecular docking studies are performed to predict the binding mode and affinity of a ligand to a target protein.
-
Protein Preparation: The three-dimensional structure of the target protein (e.g., MTB β-ketoacyl ACP synthase I) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of the ligand (e.g., 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol) is built and optimized using a molecular modeling software.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to perform the docking simulation. The active site of the protein is defined, and the program explores different conformations of the ligand within the active site.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[1] The binding free energy can be calculated using methods like MM(GB/PB)SA to provide a more quantitative prediction of binding affinity.[1][2]
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating molecular docking predictions with experimental binding assays.
References
Safety Operating Guide
Safe Disposal of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol: A Guide for Laboratory Professionals
Researchers and scientists handling 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical compound.
Immediate Safety and Handling Precautions
Waste Identification and Classification
Treat this compound and any materials contaminated with it as hazardous waste. Do not dispose of this chemical in the regular trash or pour it down the drain.[3] Improper disposal can lead to environmental contamination and potential health risks.
On-Site Waste Management and Storage
Segregation and Containment:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and compatible container.[4] The container should be kept securely closed except when adding waste.[3][5]
-
Contaminated Materials: Any items such as filter paper, gloves, or weighing boats that have come into contact with the chemical should also be disposed of as hazardous waste in the same container.
-
Solutions: If the compound is in a solution, it should be stored in a sealed, labeled container, segregated with other compatible liquid hazardous waste.
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste." Include the date when the waste was first added to the container.
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][6] This area should be away from general lab traffic and incompatible chemicals.
Disposal Protocol
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[7][8][9] Follow your institution's specific procedures for arranging a chemical waste pickup. Typically, this involves submitting a request to your Environmental Health and Safety (EHS) department.
Experimental Workflow for Disposal
Below is a diagram outlining the procedural steps for the proper disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. echemi.com [echemi.com]
- 3. vumc.org [vumc.org]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Essential Safety & Operational Guide for 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. The guidance is synthesized from safety data for analogous thiol and triazole compounds to ensure a secure laboratory environment for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[1] | Protects against splashes, dust, and aerosols that can cause serious eye irritation.[2] |
| Skin and Body Protection | A lab coat must be worn at all times.[1] Chemically resistant gloves such as nitrile or neoprene are required; double-gloving is advisable.[1][3] Closed-toe shoes are mandatory.[1] | Prevents skin contact, which can cause irritation, and protects personal clothing from contamination.[2][3] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust, vapors, or aerosols.[1][3] If a fume hood is unavailable or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | Minimizes inhalation of the compound, which may cause respiratory tract irritation.[2] |
II. Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
A. Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[3]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Prepare and label all necessary glassware and equipment.
-
Have designated and clearly labeled waste containers for solid and liquid chemical waste ready within the fume hood.[3]
-
-
Handling:
-
Don all required PPE before entering the designated handling area.[3]
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.[3]
-
Handle the solid compound carefully to avoid generating dust.[4][5]
-
Weigh and transfer the chemical within the fume hood.
-
Keep the container tightly closed when not in use.[5]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use. For thiols, a bleach solution can be used for decontamination, but it should be handled with care and disposed of as hazardous waste.[6][7]
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5]
-
B. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
C. Chemical Spill and Disposal Plan:
-
Spill Containment:
-
Evacuate non-essential personnel from the area.[2]
-
Wear appropriate PPE.[2]
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[2][5]
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]
-
-
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[2]
-
Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not allow the chemical to enter drains or waterways.[2]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]
-
III. Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
